4-Fluoro-3-nitrophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKQZFQCPEJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647875 | |
| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-22-4 | |
| Record name | B-(4-Fluoro-3-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-nitrophenylboronic Acid for Researchers and Drug Development Professionals
Introduction
4-Fluoro-3-nitrophenylboronic acid is a valuable synthetic intermediate widely employed in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a nitro group, and a fluorine atom, allows for diverse chemical transformations. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the fluorine atom can influence the compound's electronic properties and metabolic stability in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound.
Core Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BFNO₄ | [1][2] |
| Molecular Weight | 184.92 g/mol | [1] |
| CAS Number | 352530-22-4 | [1][2] |
| Appearance | Solid | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 367.0 ± 52.0 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| Flash Point | 175.7 ± 30.7 °C | [3] |
| Purity | Typically ≥98% | [2] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a multi-step process, typically involving the borylation of a suitable halogenated precursor. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.
Methodology
-
Starting Material: 1-Fluoro-2-nitro-4-bromobenzene (or a similar halogenated precursor).
-
Reagents: Bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Solvent: Anhydrous 1,4-dioxane.
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-2-nitro-4-bromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (2.5 eq). b. Add anhydrous 1,4-dioxane to the flask. c. Degas the mixture by bubbling with the inert gas for 15-20 minutes. d. Add the palladium catalyst (e.g., 0.03 eq of Pd(dppf)Cl₂) to the reaction mixture. e. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude pinacol ester intermediate by column chromatography on silica gel. j. Hydrolyze the pinacol ester to the boronic acid using an appropriate method, such as treatment with an aqueous acid.
Caption: A representative workflow for the synthesis of this compound.
Key Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent for the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.
Representative Experimental Protocol: Synthesis of a Biaryl Compound
The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Methodology
-
Reactants: Aryl halide (e.g., bromobenzene, 1.0 eq), this compound (1.2 eq).
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
Procedure: a. In a reaction vessel, combine the aryl halide, this compound, and the base (2.0 eq). b. Add the solvent system to the vessel. c. Degas the mixture by bubbling with an inert gas for 15-20 minutes. d. Add the palladium catalyst (e.g., 0.01-0.05 eq) to the reaction mixture. e. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS. f. Cool the reaction to room temperature. g. Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its participation in robust carbon-carbon bond-forming reactions, coupled with the potential for further functionalization of its nitro and fluoro groups, makes it an important tool for the synthesis of complex molecules in drug discovery and materials science. The information and protocols provided in this guide are intended to assist researchers in the effective utilization of this important chemical intermediate.
References
An In-Depth Technical Guide to 4-Fluoro-3-nitrophenylboronic Acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-3-nitrophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in drug discovery and development. Experimental protocols and characterization data are presented to facilitate its use in the laboratory.
Molecular Structure and Physicochemical Properties
This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a nitro group, and a boronic acid functional group. The presence of these functionalities imparts unique electronic and steric properties, making it a versatile reagent in organic synthesis.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₅BFNO₄ | [1][2] |
| Molecular Weight | 184.92 g/mol | [1][2] |
| IUPAC Name | (4-Fluoro-3-nitrophenyl)boronic acid | [1][2] |
| CAS Number | 352530-22-4 | [1][2] |
| Physical State | Solid | [2] |
| Purity | Typically ≥98% | [2] |
The molecular structure of this compound is depicted in the following diagram:
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a potential synthetic route starts from 1-bromo-4-fluoro-2-nitrobenzene.
Reaction Scheme:
Detailed Experimental Protocol (Hypothetical, based on similar syntheses):
-
Step 1: Lithium-Halogen Exchange. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-bromo-4-fluoro-2-nitrobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.[3][4] To this solution, add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Step 2: Borylation. To the freshly prepared aryllithium species, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Step 3: Hydrolysis and Work-up. Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Purification. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data (Expected):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing nitro and fluoro groups will influence the chemical shifts. The two hydroxyl protons of the boronic acid group will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |
| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching of the boronic acid (broad, ~3300-3500 cm⁻¹), B-O stretching (~1350 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹ respectively). |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound should be observed. |
Applications in Drug Discovery and Development
Phenylboronic acids are crucial building blocks in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[5][6][7] The presence of a fluorine atom and a nitro group in this compound offers distinct advantages in drug design.
-
Fluorine Substitution: The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a drug candidate.[8]
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. It can also serve as a handle for further functionalization, for example, by reduction to an amino group.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to synthesize biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceuticals.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane/water, DMF).
-
Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Role in Signaling Pathways and as Enzyme Inhibitors
While specific signaling pathways directly targeted by this compound are not extensively documented in publicly available literature, boronic acids, in general, are known to act as inhibitors of various enzymes, particularly serine proteases.[9] The boronic acid moiety can form a stable, covalent adduct with the catalytic serine residue in the active site of these enzymes. For instance, 3-nitrophenyl boronic acid has been shown to inhibit prostate-specific antigen (PSA).[9] It is plausible that this compound could exhibit similar inhibitory activities, and its unique substitution pattern may confer selectivity for specific enzymes.
Furthermore, the replacement of a nitro group with a boronic acid functionality has been explored in the design of non-steroidal anti-androgens for the treatment of prostate cancer.[10] This suggests a potential application of this compound in the development of novel therapeutics targeting hormone-dependent cancers.
Conclusion
This compound is a valuable and versatile building block for researchers and professionals in the field of drug discovery and organic synthesis. Its unique combination of a boronic acid, a fluorine atom, and a nitro group provides a powerful tool for the construction of complex molecular architectures with desirable pharmacological properties. The experimental guidelines provided in this document are intended to facilitate its effective utilization in the laboratory for the development of novel therapeutics and functional materials.
References
- 1. This compound | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoro-3-nitrophenylboronic acid (CAS: 352530-22-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, applications in cross-coupling reactions, and potential biological significance.
Physicochemical Properties
This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value |
| CAS Number | 352530-22-4 |
| Molecular Formula | C₆H₅BFNO₄ |
| Molecular Weight | 184.92 g/mol |
| IUPAC Name | (4-Fluoro-3-nitrophenyl)boronic acid |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Density (predicted) | 1.5 ± 0.1 g/cm³ |
| Boiling Point (predicted) | 367.0 ± 52.0 °C at 760 mmHg |
| Flash Point (predicted) | 175.7 ± 30.7 °C |
Synthesis of this compound
Representative Experimental Protocol: Borylation of 4-Bromo-1-fluoro-2-nitrobenzene
This protocol is adapted from general procedures for the synthesis of arylboronic acids from aryl bromides via lithium-halogen exchange followed by quenching with a borate ester.
Reaction Scheme:
Materials and Reagents:
-
4-Bromo-1-fluoro-2-nitrobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The electron-withdrawing nitro and fluoro groups can influence the reactivity of the boronic acid and the properties of the resulting biaryl products. These products are of significant interest in the synthesis of pharmaceuticals and other functional materials.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general procedure that can be adapted for the coupling of this compound with a generic aryl bromide.
Reaction Workflow:
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Base, e.g., Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent system, e.g., Dioxane and water (4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction flask, combine this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane/water solvent system.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Data
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show three aromatic signals. The proton ortho to the boronic acid group and meta to the nitro group will likely appear as a doublet. The proton ortho to both the nitro and fluoro groups would be a doublet of doublets. The proton meta to the boronic acid and ortho to the fluoro group would also be a doublet of doublets. The chemical shifts will be in the aromatic region, likely between 7.5 and 8.5 ppm, influenced by the electron-withdrawing effects of the nitro, fluoro, and boronic acid groups.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the boron will be broad and at a lower field. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The other carbons will show smaller C-F couplings depending on their proximity to the fluorine atom. The chemical shifts will be influenced by the substituents, with the carbon bearing the nitro group being significantly downfield.
Expected Mass Spectrometry Data:
The exact mass of this compound is 185.0296 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular weight. The mass spectrum may also show fragmentation patterns corresponding to the loss of water and other functional groups.
Potential Biological and Medicinal Chemistry Applications
Boronic acids are a class of compounds with significant applications in medicinal chemistry, most notably as enzyme inhibitors. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.
While no specific biological studies have been published for this compound, research on the related compound, 3-nitrophenylboronic acid, has shown it to be an inhibitor of prostate-specific antigen (PSA), a serine protease. This suggests that this compound may also exhibit inhibitory activity against PSA or other serine proteases.
The presence of the fluorine atom can enhance the compound's metabolic stability, binding affinity, and bioavailability, making it an attractive scaffold for the design of novel therapeutic agents. The nitro group, being a strong electron-withdrawing group, can also influence the pKa of the boronic acid, which is a critical parameter for its interaction with biological targets.
Potential Signaling Pathway Involvement:
Given the role of proteases in various signaling pathways, inhibitors based on the this compound scaffold could potentially modulate pathways involved in cancer progression, inflammation, and other diseases.
Further research is warranted to explore the specific biological targets and therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide to (4-fluoro-3-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-fluoro-3-nitrophenyl)boronic acid is a substituted aryl boronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of both electron-withdrawing nitro and fluoro groups, make it a valuable building block for creating complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics, with a focus on its potential as a modulator of the androgen receptor signaling pathway.
Chemical and Physical Properties
(4-fluoro-3-nitrophenyl)boronic acid, with the IUPAC name (4-fluoro-3-nitrophenyl)boronic acid , is a solid organic compound at room temperature[1]. The presence of both a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and physical properties. While a definitive experimental melting point is not consistently reported in publicly available literature, analogous substituted fluorophenylboronic acids, such as 3-fluoro-4-methylphenylboronic acid and 3-fluoro-4-methoxyphenylboronic acid, have melting points in the range of 206-237 °C.
Regarding solubility, specific quantitative data for this compound is limited. However, based on general studies of phenylboronic acids, it is expected to have high solubility in polar aprotic solvents like acetone and ethers, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents[2][3]. Its solubility in water is expected to be low, a common characteristic for substituted phenylboronic acids[4].
A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (4-fluoro-3-nitrophenyl)boronic acid | [1][5] |
| CAS Number | 352530-22-4 | [1][5][6] |
| Molecular Formula | C₆H₅BFNO₄ | [1][5][6] |
| Molecular Weight | 184.92 g/mol | [5][6] |
| Physical State | Solid | [1] |
| Density (calculated) | 1.5 ± 0.1 g/cm³ | [7] |
| Boiling Point (calculated) | 367.0 ± 52.0 °C at 760 mmHg | [7] |
| Melting Point | Not consistently reported. | [7] |
Core Applications in Drug Development
Aryl boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds. The specific substitution pattern of (4-fluoro-3-nitrophenyl)boronic acid makes it a valuable precursor for synthesizing compounds targeting a range of biological pathways.
One of the most promising applications lies in the development of non-steroidal anti-androgens (NSAAs) for the treatment of prostate cancer. Research has shown that replacing the characteristic nitro group in flutamide-like scaffolds with a boronic acid functionality can lead to potent anti-proliferative activity against androgen-dependent prostate cancer cell lines. The addition of a fluorine atom in the ortho position to the boronic acid can further enhance this activity.
Involvement in the Androgen Receptor Signaling Pathway
Prostate cancer growth is heavily dependent on the androgen receptor (AR) signaling pathway. In its canonical mechanism, androgens like dihydrotestosterone (DHT) bind to the AR in the cell cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for cell proliferation and survival.
Compounds derived from (4-fluoro-3-nitrophenyl)boronic acid can act as competitive antagonists of the androgen receptor, similar to the mechanism of the NSAA flutamide. By binding to the ligand-binding domain of the AR, these inhibitors prevent the binding of endogenous androgens like DHT. This blockade inhibits the conformational changes required for nuclear translocation and subsequent gene transcription, effectively shutting down the signaling pathway and halting the proliferation of androgen-dependent cancer cells.
Caption: Inhibition of the Androgen Receptor (AR) signaling pathway by a boronic acid-based antagonist.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of (4-fluoro-3-nitrophenyl)boronic acid and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of (4-fluoro-3-nitrophenyl)boronic acid
Step 1: Miyaura Borylation to form the Pinacol Ester
-
Reagents and Setup: In a flame-dried, nitrogen-purged reaction vessel (e.g., a sealed tube or round-bottom flask with a condenser), combine 4-bromo-2-fluoronitrobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (2.4 equiv, previously dried).
-
Catalyst Addition: Add the palladium catalyst system, for example, Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to a concentration of approx. 0.3 M with respect to the aryl bromide).
-
Reaction: Heat the reaction mixture to 110 °C and stir until thin-layer chromatography (TLC) or GC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude pinacol ester intermediate. This intermediate can be purified by flash column chromatography if necessary.
Step 2: Hydrolysis to the Boronic Acid
-
Hydrolysis: Dissolve the crude pinacol ester from Step 1 in a suitable solvent mixture such as acetone/water. Add an excess of an acid, such as hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Isolation: Remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) to yield pure (4-fluoro-3-nitrophenyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling (4-fluoro-3-nitrophenyl)boronic acid with a generic aryl bromide.
-
Reagents and Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), (4-fluoro-3-nitrophenyl)boronic acid (1.1-1.5 equiv), and a suitable base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos or XPhos.
-
Solvent Addition: Add a degassed solvent system. This is often a biphasic mixture, such as toluene/water or 1,4-dioxane/water.
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-110 °C, for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
(4-fluoro-3-nitrophenyl)boronic acid serves as a highly functionalized and versatile building block for synthetic and medicinal chemists. Its utility in constructing carbon-carbon bonds via Suzuki-Miyaura coupling allows for the efficient synthesis of complex molecular architectures. The insights into its potential application in developing novel inhibitors for the androgen receptor pathway highlight its importance for professionals in drug discovery. The experimental protocols provided herein offer a practical foundation for the synthesis and application of this valuable compound in a research setting.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 4-Fluoro-3-nitrophenylboronic acid | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. (4-Fluoro-3-nitrophenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. rsc.org [rsc.org]
- 9. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-fluoro-3-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details the core chemical transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reaction steps.
Introduction
This compound is an important intermediate used in a variety of chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The presence of the fluoro and nitro groups on the phenyl ring imparts unique electronic properties, making it a desirable component in the design of novel pharmaceuticals and functional materials. This guide focuses on the most common and reliable synthetic route, proceeding from the commercially available starting material, 4-fluoro-3-nitroaniline.
Primary Synthesis Pathway: Diazotization-Borylation of 4-Fluoro-3-nitroaniline
The principal and most widely employed synthetic route to this compound involves a two-step process starting from 4-fluoro-3-nitroaniline:
-
Diazotization: The primary amino group of 4-fluoro-3-nitroaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
-
Borylation: The resulting diazonium salt is then reacted with a boron-containing reagent, such as bis(pinacolato)diboron, to introduce the boronic acid functionality, often in the form of its pinacol ester. Subsequent hydrolysis yields the desired boronic acid.
This pathway is favored due to the ready availability of the starting material and the generally high yields and regioselectivity of the diazotization and borylation reactions.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the key steps in the synthesis of this compound. Yields and specific quantities can vary based on reaction scale and purification methods.
Table 1: Reagents and Typical Molar Equivalents for Diazotization-Borylation
| Reagent | Molar Equivalent (relative to starting aniline) |
| 4-Fluoro-3-nitroaniline | 1.0 |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.2 |
| Acid (e.g., HCl, H₂SO₄) | 2.0 - 3.0 |
| Bis(pinacolato)diboron | 1.1 - 1.5 |
| Catalyst (e.g., Copper salt) | 0.05 - 0.1 |
Table 2: Typical Reaction Conditions and Yields
| Step | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Diazotization | 0 - 5 | 30 - 60 min | > 95 (in solution) |
| Borylation | Room Temperature - 50 | 2 - 12 h | 60 - 85 |
| Hydrolysis | Room Temperature | 1 - 4 h | > 90 |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound pinacol ester, which can then be hydrolyzed to the final product.
Diazotization of 4-Fluoro-3-nitroaniline
-
To a solution of 4-fluoro-3-nitroaniline (1.0 eq.) in a mixture of a suitable solvent (e.g., acetonitrile or aqueous acid) is added a strong acid such as hydrochloric acid or sulfuric acid (2.0-3.0 eq.) at room temperature.
-
The resulting suspension or solution is cooled to 0-5 °C in an ice-water bath with vigorous stirring.
-
A solution of sodium nitrite (1.0-1.2 eq.) in a minimal amount of cold water is added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.
Borylation of the Diazonium Salt
-
To the freshly prepared cold solution of the 4-fluoro-3-nitrobenzenediazonium salt is added bis(pinacolato)diboron (1.1-1.5 eq.).
-
A catalytic amount of a copper(I) salt, such as copper(I) oxide or copper(I) bromide (0.05-0.1 eq.), can be added to facilitate the reaction.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of water.
Work-up and Purification
-
The aqueous mixture is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound pinacol ester.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pinacol ester.
Hydrolysis to this compound (Optional)
The purified this compound pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like diethyl ether or by transesterification with a diol under appropriate conditions.
Alternative Synthetic Approaches
While the diazotization-borylation route is the most common, other strategies for the synthesis of this compound have been explored, though they are generally less utilized.
-
Direct C-H Borylation: This approach involves the direct borylation of a precursor such as 1-fluoro-2-nitrobenzene using a transition metal catalyst, typically based on iridium.[1] However, a significant challenge with this method is controlling the regioselectivity, as the directing effects of the fluoro and nitro groups can lead to a mixture of isomers.
-
Lithiation-Borylation: This method would involve the deprotonation of a suitable precursor with a strong organolithium base, followed by quenching with a borate ester. The regioselectivity of the initial lithiation step is crucial and is governed by the directing metalating group ability of the substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group can also lead to side reactions.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the diazotization of 4-fluoro-3-nitroaniline followed by a Sandmeyer-type borylation reaction. This method offers good yields and high regioselectivity, making it the preferred route for both laboratory-scale synthesis and potential scale-up. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
Spectroscopic Profile of 4-Fluoro-3-nitrophenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-nitrophenylboronic acid (C₆H₅BFNO₄, Molecular Weight: 184.92 g/mol ).[1][2][3][4] Due to the limited availability of publicly archived experimental spectra for this specific compound, this guide presents a combination of computed properties, predicted spectroscopic values based on analogous compounds, and detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds, including other substituted phenylboronic acids.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |
| ¹H NMR | ~8.4 - 8.6 | dd, J ≈ 2-3 Hz, 7-8 Hz | H-2 (proton ortho to both nitro and boronic acid groups) |
| ~8.1 - 8.3 | m | H-6 (proton ortho to boronic acid group) | |
| ~7.3 - 7.5 | t, J ≈ 8-9 Hz | H-5 (proton ortho to fluorine) | |
| Broad singlet | - | B(OH)₂ | |
| ¹³C NMR | ~160 - 165 | d, ¹JCF ≈ 250-260 Hz | C-4 (carbon bonded to fluorine) |
| ~148 - 152 | s | C-3 (carbon bonded to nitro group) | |
| ~135 - 140 | d, J ≈ 5-10 Hz | C-2 (carbon adjacent to nitro and boronic acid groups) | |
| ~130 - 135 | d, J ≈ 3-5 Hz | C-6 (carbon adjacent to boronic acid group) | |
| ~118 - 122 | d, J ≈ 20-25 Hz | C-5 (carbon adjacent to fluorine) | |
| Not observed or very broad | - | C-1 (carbon bonded to boron) | |
| ¹⁹F NMR | ~ -110 to -115 | m | Ar-F |
| ¹¹B NMR | ~28 - 33 | Broad singlet | B(OH)₂ |
Note: NMR chemical shifts are referenced to standard compounds (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Actual values can vary based on solvent and concentration.
Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Predicted Value | Assignment |
| FT-IR | 3500-3200 cm⁻¹ (broad) | O-H stretch (from B(OH)₂ and potential water) |
| 1520-1560 cm⁻¹ (strong) | N-O asymmetric stretch (nitro group) | |
| 1330-1370 cm⁻¹ (strong) | N-O symmetric stretch (nitro group) | |
| 1300-1400 cm⁻¹ | B-O stretch | |
| 1000-1100 cm⁻¹ | C-F stretch | |
| ~1600, ~1450 cm⁻¹ | C=C aromatic ring stretches | |
| Mass Spec. | 185.0295660 m/z | [M]⁺, Exact Mass |
| 184.92 g/mol | Molecular Weight |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and confirm the presence and environment of fluorine and boron atoms.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes be challenging to analyze due to oligomerization; DMSO-d₆ is often a good choice for promoting the monomeric form.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover approximately 0 to 200 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum relative to an appropriate standard (e.g., CFCl₃ at 0 ppm or an external standard like fluorobenzene at -113.15 ppm).[5]
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B spectrum.
-
Expect a broad signal characteristic of trigonal boronic acids.[6]
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Methodology (LC-MS with Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, possibly with a modifier like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI can be run in both positive and negative modes to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ion. For boronic acids, negative mode is often effective.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).
-
Analysis: Analyze the resulting spectrum to find the parent ion peak. Use the high-resolution data to calculate the elemental formula and confirm it matches C₆H₅BFNO₄.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. This compound | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Fluoro-3-nitrophenyl)boronic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of 4-Fluoro-3-nitrophenylboronic acid: A Technical Overview of its NMR and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Fluoro-3-nitrophenylboronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages data from structurally related analogs to provide a robust, predictive analysis. This information is crucial for researchers in medicinal chemistry and materials science for the structural confirmation and purity assessment of this versatile building block.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are based on the analysis of substituent effects on the phenyl ring, drawing comparisons with related compounds such as 4-fluorophenylboronic acid and 4-fluoro-3-nitrobenzoic acid.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.4 | d | J(H,H) ≈ 2.5 | H-2 |
| ~8.2 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | H-6 |
| ~7.5 | t | J(H,H) ≈ 8.5 | H-5 |
| ~8.3 (broad s) | s | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Splitting Pattern (due to ¹⁹F) | Assignment |
| ~160 | d, ¹J(C,F) ≈ 250 Hz | C-4 |
| ~148 | s | C-3 |
| ~135 | d, ⁴J(C,F) ≈ 3 Hz | C-1 (ipso-C-B) |
| ~130 | d, ³J(C,F) ≈ 8 Hz | C-5 |
| ~125 | d, ²J(C,F) ≈ 20 Hz | C-2 |
| ~118 | d, ²J(C,F) ≈ 22 Hz | C-6 |
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 185.03 | [M]⁺ | Molecular ion (calculated for C₆H₅¹¹BFNO₄: 185.0296) |
| 168.03 | [M-OH]⁺ | Loss of a hydroxyl group |
| 140.03 | [M-B(OH)₂]⁺ | Loss of the boronic acid group |
| 122.02 | [M-B(OH)₂-H₂O]⁺ | Subsequent loss of water |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 5 seconds.
-
Acquire 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Set the capillary voltage to 3.5 kV.
-
Set the cone voltage to 30 V.
-
Use nitrogen as the desolvation gas at a flow rate of 600 L/hr and a temperature of 350°C.
-
Acquire data over a mass range of m/z 50-500.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Analytical workflow for this compound.
Technical Guide: Solubility and Stability of 4-Fluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitrophenylboronic acid is a key building block in medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura coupling and other cross-coupling reactions. A thorough understanding of its solubility and stability is paramount for its effective storage, handling, and application in synthetic protocols and formulation development. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and potential degradation pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds to provide a robust framework for its characterization.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 352530-22-4[1][2] |
| Molecular Formula | C₆H₅BFNO₄[1][2][3] |
| Molecular Weight | 184.92 g/mol [1][2][3] |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥98%[2] |
| State | Solid[2] |
Solubility Profile
The solubility of phenylboronic acids is largely dictated by the polarity of the solvent and the nature of the substituents on the phenyl ring. The presence of a polar nitro group and a moderately polar fluoro group in this compound suggests a preference for polar organic solvents.
Qualitative Solubility
Based on the general solubility of substituted phenylboronic acids, the following qualitative solubility profile can be anticipated:
| Solvent Class | Representative Solvents | Expected Solubility |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |
| Ketones | Acetone, 3-Pentanone | High |
| Alcohols | Methanol, Ethanol | Moderate to High |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate |
| Aromatic Hydrocarbons | Toluene, Benzene | Low |
| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Very Low |
| Water | Low |
Quantitative Solubility Determination: Experimental Protocol
A reliable method for determining the precise solubility of this compound in various organic solvents is the dynamic (or synthetic) method. This technique involves monitoring the dissolution of the solid in a solvent upon controlled heating.[4][5][6][7]
Principle: A mixture of the solute and solvent of known composition is heated at a constant rate. The temperature at which the solid phase completely disappears, resulting in a clear solution, is the equilibrium solubility temperature for that specific concentration.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Precision temperature controller and probe
-
Luminance probe or a device for visual inspection of turbidity
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known mole fraction.[7]
-
Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to maintain homogeneity.[7]
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done instrumentally with a luminance probe that measures light transmittance or visually.[4][5][6][7]
-
Equilibrium Temperature Determination: Record the temperature at which the last solid particles dissolve, indicated by a sharp increase in light intensity or a completely clear solution. This is the equilibrium solubility temperature.[7]
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature).
Data Presentation: The quantitative solubility data should be summarized in a table for each solvent, showing the mole fraction solubility at different temperatures.
| Solvent | Temperature (K) | Mole Fraction (x) |
| e.g., Acetone | 293.15 | Experimental Value |
| 303.15 | Experimental Value | |
| 313.15 | Experimental Value | |
| 323.15 | Experimental Value |
Stability Profile
Phenylboronic acids are known to be susceptible to several degradation pathways, which can impact their purity and reactivity over time. Understanding these instabilities is critical for establishing appropriate storage and handling conditions.
Potential Degradation Pathways
-
Dehydration to Boroxines: A common degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.
-
Oxidative Degradation: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents or under certain environmental conditions.
-
Protodeboronation: In acidic or basic conditions, cleavage of the carbon-boron bond can occur, leading to the formation of the corresponding fluoro-nitrobenzene.
Stability-Indicating Assay: Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Principle: The compound is subjected to stress conditions (acid, base, oxidation, heat, and light) to accelerate its degradation. The resulting mixture is then analyzed by a validated HPLC method capable of separating the parent compound from all degradation products.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
HPLC Method Development (General Parameters):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating polar and non-polar compounds.
-
Detector: A PDA (Photodiode Array) detector is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9][10]
Data Presentation: The results of the forced degradation study should be presented in a table summarizing the percentage degradation under each stress condition and the retention times of any major degradation products.
| Stress Condition | Duration | Temperature | % Degradation | Retention Times of Degradants (min) |
| 0.1 N HCl | 24 h | RT | Experimental Value | Experimental Value(s) |
| 0.1 N HCl | 8 h | 60 °C | Experimental Value | Experimental Value(s) |
| 0.1 N NaOH | 24 h | RT | Experimental Value | Experimental Value(s) |
| 0.1 N NaOH | 8 h | 60 °C | Experimental Value | Experimental Value(s) |
| 3% H₂O₂ | 24 h | RT | Experimental Value | Experimental Value(s) |
| Thermal (Solid) | 48 h | 80 °C | Experimental Value | Experimental Value(s) |
| Photolytic (Solution) | 24 h | Chamber | Experimental Value | Experimental Value(s) |
Visualizations
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Forced Degradation and Stability Analysis.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. rjpn.org [rjpn.org]
4-Fluoro-3-nitrophenylboronic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-fluoro-3-nitrophenylboronic acid (CAS No. 352530-22-4). The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound utilized in various research and development applications, particularly in organic synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 352530-22-4 | [1][2][3][4] |
| Molecular Formula | C₆H₅BFNO₄ | [1][2][3][4] |
| Molecular Weight | 184.92 g/mol | [1][2][3][4] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Pictogram:
Signal Word: Warning[2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
| Compound | Route | Species | LD50 Value | Source(s) |
| Phenylboronic acid | Oral | Rat | 740 mg/kg | |
| 10B-paraboronophenylalanine (acidic) | Intraperitoneal | Rat (male) | 640 mg/kg | [5] |
| 10B-paraboronophenylalanine (acidic) | Intraperitoneal | Rat (female) | 710 mg/kg | [5] |
| Phenylboronic acid-carbohydrate adducts | Intraperitoneal | Mice | 1265 mg/kg | [6] |
Disclaimer: The toxicological data presented above is for related compounds and should be used for estimation purposes only. The exact toxicity of this compound has not been fully investigated.
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound.[7][8][9][10][11] In the absence of specific limits, it is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for minimizing risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Avoid contact with skin and eyes.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Store locked up.[12]
-
Recommended storage temperature is -20°C.[13]
-
Incompatible materials include strong oxidizing agents and strong acids.[7]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Body Protection | A lab coat or other protective clothing. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn. | Prevents inhalation of harmful dust. |
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[2] |
Fire and Explosion Hazards:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and oxides of boron.[7]
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] Boron compounds can be used as fire retardants, forming a protective char.[14]
Experimental Protocols
Protocol for Handling a Small Solid Spill
This protocol outlines the steps for cleaning up a small spill of solid this compound.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Put on chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and if necessary, a respirator.
-
-
Contain the Spill:
-
If the spill is a powder, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
-
Clean Up the Spill:
-
Carefully scoop or sweep up the spilled material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste.[15]
-
Avoid creating dust.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water).
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Dispose of Waste:
-
Dispose of the hazardous waste container according to institutional and local regulations.
-
-
Post-Cleanup:
-
Wash hands thoroughly with soap and water.
-
Restock any used spill kit supplies.
-
Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a chemical spill.
Caption: Workflow for chemical spill response.
References
- 1. This compound | C6H5BFNO4 | CID 24901765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. americanelements.com [americanelements.com]
- 4. scbt.com [scbt.com]
- 5. Acute and subacute toxicity of 10B-paraboronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 13. usbio.net [usbio.net]
- 14. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
An In-depth Technical Guide to the Material Safety Data Sheet for 4-Fluoro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Fluoro-3-nitrophenylboronic acid, a key reagent in various research and development applications. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.
Section 1: Chemical Identification and Physical Properties
This compound is a solid organic compound used in synthetic chemistry. Its fundamental properties are summarized below.
| Identifier | Value |
| IUPAC Name | (4-fluoro-3-nitrophenyl)boronic acid[1][2] |
| CAS Number | 352530-22-4[1][2][3] |
| Molecular Formula | C6H5BFNO4[1][2][3] |
| Molecular Weight | 184.92 g/mol [1][2][3][4] |
| Physical State | Solid[2] |
| Purity | ≥98%[2] |
Table 1: Chemical Identification and Physical Properties of this compound.
Section 2: Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and potential harm upon ingestion or inhalation.
| Hazard Classification | Category |
| Skin Irritation | Category 2[2] |
| Serious Eye Irritation | Category 2[2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |
Table 2: GHS Hazard Classification.
GHS Pictograms:
-
GHS07: Harmful/Irritant[2]
Signal Word: Warning[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Section 3: Precautionary Measures and Personal Protection
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash hands thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing and eye/face protection.[2] |
Table 3: Precautionary Statements for Safe Handling.
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Section 4: First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table and diagram detail the recommended emergency protocols.
| Exposure Route | First-Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.[2] |
| Skin Contact | Wash with plenty of water and soap.[2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Table 4: First-Aid Measures.
Emergency Response Workflow
This diagram illustrates the logical flow of actions to be taken in case of accidental exposure to this compound.
Section 5: Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.
| Aspect | Recommendation |
| Storage | Store at -20°C. For maximum recovery of product, centrifuge the original vial prior to removing the cap.[4][5][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2] |
Table 5: Storage and Disposal Recommendations.
Section 6: Fire-Fighting Measures
In the event of a fire involving this chemical, the following measures should be taken.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[7] |
Table 6: Fire-Fighting Measures.
This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet provided by the supplier before handling this chemical.
References
Methodological & Application
Application Notes and Protocols for 4-Fluoro-3-nitrophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrophenylboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The presence of both a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties and provides synthetic handles for further functionalization.
The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[3][4] The resulting 4-fluoro-3-nitrobiphenyl scaffolds are key intermediates in the synthesis of a variety of biologically active compounds, including potent kinase inhibitors. These inhibitors often target critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5][6]
These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on its application in the synthesis of precursors for kinase inhibitors.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled from typical conditions reported for analogous fluorinated and nitro-substituted arylboronic acids.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 2-Chloropyrimidine | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 16 | 75-85 |
| 4 | 6-Iodoquinazoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | 88-98 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 82-92 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a typical procedure for the coupling of this compound with an aryl bromide, using a common palladium catalyst.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the solvent mixture of toluene, ethanol, and water to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-fluoro-3-nitrobiphenyl derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride
This protocol outlines a rapid and efficient microwave-assisted method for coupling with a more challenging heteroaryl chloride.
Materials:
-
This compound (0.6 mmol)
-
Heteroaryl chloride (e.g., 2-chloropyrimidine) (0.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
10 mL microwave reactor vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the heteroaryl chloride, cesium carbonate, and Pd(dppf)Cl₂.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 30-60 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (15 mL) and water (15 mL).
-
Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinase Inhibitor Precursor Synthesis
Caption: General synthetic workflow for kinase inhibitor synthesis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinazoline derivative.
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Fluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the use of 4-fluoro-3-nitrophenylboronic acid as a versatile building block in these transformations. The presence of both a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties and provides valuable synthetic handles for further molecular elaboration, making this reagent highly attractive for the synthesis of complex molecules in medicinal chemistry and materials science.[1]
The electron-withdrawing nature of the nitro and fluoro substituents can present challenges in the Suzuki-Miyaura coupling, potentially affecting the kinetics of transmetalation.[2] Therefore, careful optimization of reaction parameters such as the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired biaryl products. These application notes provide an overview of typical reaction conditions, protocols, and key considerations for the successful application of this compound in palladium-catalyzed cross-coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of substituted aryl boronic acids with various aryl halides. While specific data for this compound is not extensively tabulated in the cited literature, the data for structurally related fluorinated boronic acids provides valuable insights into effective reaction conditions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Various Boronic Acids [1]
| Entry | Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Phenylboronic acid | 110 | 3 | 95 |
| 2 | 4-Vinylphenylboronic acid | 110 | 3 | 68 |
| 3 | 4-Carboxyphenylboronic acid | 110 | 3 | 75 |
| 4 | 4-Fluorophenylboronic acid | 110 | 3 | 98 |
Reaction Conditions: 1-bromo-4-fluorobenzene (1 mmol), boronic acid (1.2 mmol), Pd catalyst (e.g., G-COOH-Pd-10), K2CO3 (2 mmol), DMF/H2O (95:5).[1]
Table 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Fluorinated Aryl Bromides [1]
| Entry | Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1-Bromo-2-fluorobenzene | 110 | 3 | 96 |
| 2 | 1-Bromo-3-fluorobenzene | 110 | 3 | 97 |
| 3 | 1-Bromo-4-fluorobenzene | 110 | 3 | 98 |
| 4 | 2-Bromo-5-fluorotoluene | 110 | 3 | 94 |
Reaction Conditions: Aryl bromide (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd catalyst (e.g., G-COOH-Pd-10), K2CO3 (2 mmol), DMF/H2O (95:5).[1]
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction flask, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For challenging substrates or to accelerate reaction times, microwave irradiation can be employed.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Add a suitable degassed solvent (e.g., 1,4-dioxane/water or DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 10-30 minutes) with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the phenyl ring, make it an important building block for the synthesis of complex organic molecules. These substituents can influence the reactivity of the boronic acid and the properties of the resulting biaryl products, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
The Suzuki-Miyaura cross-coupling reaction is a prominent application of this compound, enabling the formation of biaryl compounds by coupling with aryl halides or triflates.[1][2] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid starting materials.[1] This document provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction using this compound.
Key Applications
The primary application of this compound is in the synthesis of functionalized biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The resulting 4'-fluoro-3'-nitro-biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to the influence of the fluoro and nitro groups on the molecule's electronic and pharmacokinetic properties.
Experimental Protocols
This section outlines a general yet detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The following procedure is a representative example and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.
-
Catalyst Addition: To the stirring solution, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 6-12 hours, as indicated by the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize the typical reagents and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
Table 1: Reagents for a Typical Suzuki-Miyaura Coupling Reaction
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.2 | Coupling Partner |
| Aryl Bromide | 1.0 | Coupling Partner |
| Pd(PPh₃)₄ | 0.03 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water (5:1) | - | Solvent |
Table 2: Representative Expected Yields
| Aryl Bromide | Product | Expected Yield (%) |
| 4-Bromotoluene | 4'-Fluoro-3'-nitro-4-methyl-1,1'-biphenyl | 85-95% |
| 1-Bromo-4-methoxybenzene | 4'-Fluoro-4-methoxy-3'-nitro-1,1'-biphenyl | 80-90% |
| 1-Bromo-4-chlorobenzene | 4-Chloro-4'-fluoro-3'-nitro-1,1'-biphenyl | 75-85% |
Yields are estimates and can vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
References
Application Notes and Protocols for 4-Fluoro-3-nitrophenylboronic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-3-nitrophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring both a fluorine atom and a nitro group, imparts desirable electronic properties that can enhance molecular interactions, metabolic stability, and pharmacokinetic profiles of drug candidates. This reagent is particularly valuable in the construction of biaryl and heteroaryl scaffolds, which are common motifs in a wide range of biologically active compounds. The boronic acid moiety facilitates carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors for the treatment of proliferative diseases, including cancer. The 4-fluoro-3-nitrophenyl moiety can be incorporated into small molecules designed to target the ATP-binding site of various kinases, thereby modulating their activity and downstream signaling pathways.
Synthesis of Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of novel dihydropyridopyrimidinyl and dihydronaphthyridinyl compounds, which have been investigated as inhibitors of Raf kinases.[1] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a member of the Raf kinase family, are prevalent in various cancers, including malignant melanoma.
Furthermore, this boronic acid has been employed in the synthesis of kinase inhibitors for the treatment of myeloproliferative diseases. These compounds are designed to target kinases such as c-Abl and c-Kit, which are implicated in the pathogenesis of these disorders.
Data Presentation
The following table summarizes the biological activity of a class of kinase inhibitors synthesized using intermediates derived from this compound, as described in patent literature. It is important to note that these values represent the general activity of a series of compounds and not a specific molecule synthesized directly from a this compound-derived intermediate.
| Compound Class | Target Kinase(s) | Assay Type | Reported Activity | Patent Reference |
| Phenyl-substituted pyrazole derivatives | Abl kinase, T315I Abl kinase | Biochemical Assay | >50% inhibition at 0.1-2 µM | WO2008046003A2[2] |
| Phenyl-substituted pyrazole derivatives | BaF/3 cells with wt bcr-Abl and mutants | Whole Cell Proliferation Assay | >50% inhibition at 1-10 µM | WO2008046003A2[2] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of a Raf Kinase Inhibitor Intermediate
This protocol describes the synthesis of a biaryl intermediate using this compound and a substituted bromopyridine, a key step in the synthesis of dihydropyridopyrimidinyl Raf kinase inhibitors.[1]
Reaction Scheme:
(Image of the Suzuki-Miyaura reaction of this compound with a generic bromopyridine derivative to yield the coupled product)
Materials:
-
Substituted bromopyridine derivative (1.0 equiv)
-
This compound (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
To a solution of the substituted bromopyridine derivative in DME, add Pd(PPh₃)₄, this compound, and the 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
After cooling to room temperature, pour the mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Chan-Lam N-Arylation for the Synthesis of a Phenyl-Pyrazole Intermediate
This protocol details the copper-catalyzed N-arylation of a pyrazole with this compound, a method to construct a key intermediate for kinase inhibitors targeting myeloproliferative diseases.
Reaction Scheme:
(Image of the Chan-Lam coupling of this compound with a generic pyrazole derivative to yield the N-arylated product)
Materials:
-
Substituted pyrazole derivative (1.0 equiv)
-
This compound (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Activated 4Å molecular sieves
-
Dichloromethane (CH₂Cl₂)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a mixture of the substituted pyrazole derivative, this compound, copper(II) acetate, and activated 4Å molecular sieves, add dichloromethane and pyridine.
-
Stir the reaction mixture at room temperature for 7 days, open to the air.
-
Filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography (EtOAc/hexane) to obtain the desired N-aryl-pyrazole product.
Mandatory Visualization
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: RAS/RAF/MEK/ERK Signaling Pathway.
References
- 1. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 2. WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental undertaking in modern medicinal chemistry and materials science. The incorporation of fluorine atoms and nitro groups into these structures can significantly modulate key molecular properties such as metabolic stability, lipophilicity, binding affinity, and electronic characteristics. 4-Fluoro-3-nitrophenylboronic acid is a versatile building block for introducing the 4-fluoro-3-nitrophenyl moiety, a structural motif with potential applications in the development of novel therapeutic agents and functional materials.
These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and widely employed palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][2][3] Its operational simplicity, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of catalysts and reagents make it an indispensable tool for synthetic chemists.[1][3]
Significance of 4-Fluoro-3-nitrophenyl Moieties in Drug Discovery
The strategic placement of both a fluorine atom and a nitro group on a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This unique substitution pattern offers a combination of electronic and steric effects that can be leveraged in drug design:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the in vivo half-life of a drug candidate.
-
Lipophilicity and Solubility: The fluorine atom generally increases lipophilicity, which can enhance membrane permeability, while the nitro group can modulate solubility and participate in specific interactions with biological targets.
-
Binding Affinity: The electron-withdrawing nature of both the fluorine atom and the nitro group can alter the electronic properties of the biaryl system, potentially leading to enhanced binding affinity and selectivity for a biological target.
-
Synthetic Handle: The nitro group can be readily reduced to an amine, providing a versatile functional group for further derivatization and the exploration of structure-activity relationships (SAR).
Core Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prevalent and effective method for synthesizing biaryl compounds using this compound. The reaction mechanism involves a catalytic cycle with a palladium complex.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with aryl bromides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.
General Experimental Workflow
Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Protocol 1: General Procedure for the Synthesis of 4-Fluoro-3-nitro-biaryl Compounds
This protocol is a general starting point for the coupling of this compound with various aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of organic solvent to water).
-
Add the palladium catalyst (and ligand, if required) under a positive flow of the inert gas.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of aryl boronic acids structurally related to this compound, as specific data for the title compound is limited in the surveyed literature. These examples can serve as a guide for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3,4-difluorobenzene | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O (3:1) | 105 | 8.5 | ~78 (analogous)[4][5] |
| 2 | 4-Chloronitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (variable) | Na₂CO₃ (2.0) | Toluene/H₂O (1:1) | 100 | 24 | High (analogous)[6] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 3 | High Conv. (analogous)[7] |
Note: The data presented are for analogous reactions and should be used as a reference for developing specific protocols for this compound.
Troubleshooting and Optimization
-
Low Yields:
-
Increase Temperature: For electron-deficient boronic acids, higher temperatures (e.g., 110 °C) can improve reaction rates and yields.
-
Screen Bases: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃ or K₂CO₃.
-
Catalyst and Ligand Selection: If a simple catalyst like Pd(PPh₃)₄ is ineffective, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the coupling of challenging substrates.
-
Ensure Anhydrous and Inert Conditions: Moisture and oxygen can deactivate the palladium catalyst. Ensure solvents are properly degassed and the reaction is performed under an inert atmosphere.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially in the presence of water and at elevated temperatures. Minimizing reaction time and using anhydrous conditions where possible can reduce this side reaction.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for this transformation. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively synthesize a wide range of 4-fluoro-3-nitrophenyl-containing biaryls for applications in drug discovery, materials science, and other areas of chemical research. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. RU2658915C2 - Process for preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 6. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 7. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Fluoro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrophenylboronic acid is a valuable reagent in modern organic synthesis, particularly for the construction of complex molecular architectures in the development of novel pharmaceuticals and functional materials. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences the electronic properties of the molecule, which can enhance reactivity and provide handles for further functionalization. The fluorine substitution can improve metabolic stability and binding affinity of target molecules in drug discovery programs.
This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura coupling reactions, along with a summary of typical reaction conditions.
Synthesis of this compound
A common route for the synthesis of aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol is a representative procedure adapted from the synthesis of analogous fluorinated and nitrated phenylboronic acids.
Proposed Synthetic Protocol
This protocol involves a lithium-halogen exchange followed by reaction with trimethyl borate and subsequent hydrolysis.
Materials:
-
1-Bromo-4-fluoro-2-nitrobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or pentane
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield this compound as a solid.
Application in Suzuki-Miyaura Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).
Summary of Reaction Conditions
The optimal conditions for a Suzuki-Miyaura coupling can vary depending on the specific substrates used. The following table summarizes typical conditions for the coupling of aryl boronic acids with aryl halides.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Aryl bromide or iodide | Aryl chlorides and triflates can also be used, often requiring more active catalysts. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, dppf, SPhos, XPhos, RuPhos | Often used with catalysts like Pd(OAc)₂ or Pd₂(dba)₃. The choice of ligand is crucial for reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | An inorganic base is most common, often used as a 2 M aqueous solution. |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile/Water | A mixture of an organic solvent and water is frequently used. |
| Temperature | 80-120 °C | Reaction is typically heated to reflux. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
| Yield | 70-95% | Highly dependent on substrates and reaction conditions. |
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene and Water, 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aryl bromide, and the base.
-
Solvent Addition: Add the solvent mixture (e.g., toluene and water).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a nitrogen or argon atmosphere.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.
Diagrams
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Key factors influencing the yield of a Suzuki-Miyaura coupling reaction.
The Versatility of 4-Fluoro-3-nitrophenylboronic Acid in Organic Synthesis: Applications and Protocols
For Immediate Release
Introduction
4-Fluoro-3-nitrophenylboronic acid has emerged as a valuable and versatile building block for synthetic chemists, particularly in the construction of complex biaryl and heterocyclic structures. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the phenyl ring, make it a highly reactive and useful reagent in a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in organic synthesis, with a focus on its application in the synthesis of potential kinase inhibitors.
The strategic placement of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the boronic acid moiety, often leading to high yields and specific selectivities in palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, such as amines, allowing for further molecular elaboration and the generation of diverse compound libraries.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions for the synthesis of substituted biaryl compounds. These biaryl motifs are prevalent in many biologically active molecules, including kinase inhibitors.
A general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Quantitative Data from Suzuki-Miyaura Coupling Reactions
The following table summarizes representative examples of Suzuki-Miyaura reactions utilizing this compound.
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product |
| 2-chloro-N-methyl-4-(pyridin-2-yl)pyrimidin-6-amine | Pd(PPh₃)₄ | 2M Na₂CO₃ | DME | 80 | 16 | 2-(4-fluoro-3-nitrophenyl)-N-methyl-4-(pyridin-2-yl)pyrimidin-6-amine |
| Bromobenzenesulfonamide derivative | Pd(PPh₃)₄ | 1M K₂CO₃ | Dioxane | RT | - | Corresponding biaryl sulfonamide[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluoro-3-nitrophenyl)-N-methyl-4-(pyridin-2-yl)pyrimidin-6-amine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate in the development of kinase inhibitors.
Materials:
-
2-chloro-N-methyl-4-(pyridin-2-yl)pyrimidin-6-amine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloro-N-methyl-4-(pyridin-2-yl)pyrimidin-6-amine in DME, add this compound (e.g., 3 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 g, 5 mol%).
-
Add 2M aqueous sodium carbonate solution (e.g., 3 ml, 6 mmol).
-
Heat the reaction mixture to 80 °C for 16 hours.
-
After cooling to room temperature, pour the mixture into water (e.g., 40 mL).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired product.
Signaling Pathway Context: Kinase Inhibition
The biaryl structures synthesized using this compound are often key components of molecules designed to inhibit protein kinases. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by inhibitors.
Caption: Simplified kinase signaling pathway and point of inhibition.
Application in Chan-Lam Coupling Reactions
While less common than Suzuki-Miyaura coupling, this compound can also be utilized in Chan-Lam coupling reactions for the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of a boronic acid with an amine or other N-nucleophile in the presence of a copper catalyst.
Quantitative Data from Chan-Lam Coupling Reactions
The following table summarizes a representative example of a Chan-Lam reaction.
| Amine/N-nucleophile Partner | Catalyst | Solvent | Temp. | Time | Product |
| tert-butyl 3-isopropyl-1H-pyrazole-5-carboxylate | Copper(II) acetate | Chloroform/Pyridine | RT | 7 days | tert-butyl 1-(4-fluoro-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate[2][3] |
Detailed Experimental Protocols
Protocol 2: Synthesis of tert-butyl 1-(4-fluoro-3-nitrophenyl)-3-isopropyl-1H-pyrazole-5-carboxylate via Chan-Lam Coupling[2][3]
This protocol outlines the copper-catalyzed N-arylation of a pyrazole.
Materials:
-
This compound
-
tert-butyl 3-isopropyl-1H-pyrazole-5-carboxylate
-
Copper(II) acetate
-
Molecular sieves (4Å, activated powder)
-
Chloroform (CHCl₃)
-
Pyridine
Procedure:
-
Dissolve this compound (e.g., 4.9 mmol) in a mixture of chloroform and pyridine.
-
Add tert-butyl 3-isopropyl-1H-pyrazole-5-carboxylate (e.g., 1.0 g, 4.9 mmol), copper(II) acetate (e.g., 0.88 g, 4.9 mmol), and activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 7 days, open to the air.
-
Filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
This compound is a highly effective building block in modern organic synthesis. Its utility in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions allows for the efficient construction of complex organic molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this versatile reagent.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-3-nitrophenylboronic acid
Abstract
This document provides detailed guidelines and experimental protocols for the selection of ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Fluoro-3-nitrophenylboronic acid with various aryl halides. Due to the electron-deficient nature of this boronic acid, which makes it susceptible to side reactions such as protodeboronation, the judicious choice of ligand is critical for achieving high yields and reaction efficiency. This note summarizes the performance of commonly employed phosphine ligands, offers a generalized experimental protocol, and provides a logical workflow for ligand screening and reaction optimization.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds.[1] However, substrates with strong electron-withdrawing groups, such as the nitro and fluoro substituents on this compound, present unique challenges. The primary competing side reaction is protodeboronation, where the boronic acid moiety is cleaved and replaced by a hydrogen atom, particularly under the basic conditions required for the coupling.[2][3]
To overcome this, the catalytic system must be highly active to ensure the rate of cross-coupling significantly outpaces the rate of protodeboronation. The choice of ligand is the most critical factor in achieving this. Bulky, electron-rich phosphine ligands have been shown to be particularly effective as they promote the rate-limiting oxidative addition step and facilitate the crucial reductive elimination step, leading to higher product yields.[4][5]
Ligand Selection and Performance Overview
For the Suzuki coupling of this compound, sterically hindered and electron-rich monophosphine ligands, particularly from the Buchwald biarylphosphine family, are highly recommended.[6] N-Heterocyclic carbenes (NHCs) also represent a viable class of ligands. Below is a summary of recommended ligand classes and their expected performance with challenging, electron-deficient substrates.
Table 1: Comparative Performance of Recommended Ligand Classes
| Ligand Class | Specific Examples | Key Advantages | Typical Yield Range for Challenging Substrates |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High activity and stability; excellent for sterically hindered and electron-poor partners. Considered the state-of-the-art for difficult couplings.[6] | 85-98% |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron-donating properties, highly active for coupling aryl chlorides. Can be very effective at room temperature.[7][8] | 80-95% |
| Ferrocenyl Phosphines | dppf | Forms stable and effective precatalysts (e.g., Pd(dppf)Cl₂). Good general-purpose ligand for a variety of substrates.[6] | 70-90% |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form highly stable palladium complexes. Steric bulk is readily tunable.[7] | 75-95% |
| Traditional Phosphines | PPh₃ | Readily available and inexpensive, but generally shows lower activity for electron-deficient substrates and may require higher temperatures.[4] | < 60% |
Note: Yields are representative and highly dependent on the specific coupling partner, base, solvent, and temperature.
Logical Workflow for Ligand Selection
A systematic approach is crucial for identifying the optimal ligand and reaction conditions for a specific coupling of this compound. The following diagram illustrates a recommended experimental workflow.
Caption: Workflow for ligand screening and optimization.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides (e.g., chlorides, iodides) or specific substrates.
Protocol 1: General Screening with Buchwald Ligands (e.g., SPhos)
Reagents:
-
Aryl Bromide (1.0 equiv, 0.5 mmol)
-
This compound (1.2 - 1.5 equiv, 0.6 - 0.75 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%, 0.01 mmol)
-
SPhos (4 mol%, 0.02 mmol)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv, 1.0 - 1.5 mmol)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum or screw cap.
-
Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Room Temperature Coupling with Bulky Alkylphosphine Ligands
Reagents:
-
Aryl Bromide or Chloride (1.0 equiv, 0.5 mmol)
-
This compound (1.5 equiv, 0.75 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%, 0.005 mmol)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (1 M in toluene, 2.5 mol%, 0.0125 mL)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 1.5 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the aryl halide, this compound, and Cs₂CO₃ to a dry reaction vial with a stir bar.
-
Add the anhydrous, degassed THF.
-
In a separate small vial, prepare the catalyst solution by adding the Pd₂(dba)₃ and the P(t-Bu)₃ solution to a small amount of THF.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vial and stir at room temperature (20-25 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Key Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the chosen ligand directly impacts every stage of the catalytic cycle, particularly for challenging substrates.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly achievable with the appropriate selection of a catalyst system. Modern, bulky, and electron-rich phosphine ligands, such as SPhos and XPhos, are the primary recommendation due to their ability to promote rapid coupling that outcompetes the protodeboronation of the electron-deficient boronic acid.[6] For researchers and drug development professionals, starting with a screening approach using these advanced ligands, as outlined in this note, provides the most efficient path to high-yield synthesis of the desired biaryl compounds.
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling with 4-Fluoro-3-nitrophenylboronic acid
AN-SMC-FNBA-2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The reaction's efficiency is highly dependent on several parameters, including the choice of catalyst, ligand, solvent, and critically, the base. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.
This application note focuses on the Suzuki-Miyaura coupling of 4-Fluoro-3-nitrophenylboronic acid, an electron-deficient boronic acid. The presence of both a fluorine atom and a nitro group significantly influences the electronic properties of the molecule, making base selection a critical parameter to achieve optimal reaction yields and minimize side reactions, such as protodeboronation.
Challenges with Electron-Deficient Boronic Acids
Electron-deficient boronic acids, like this compound, present unique challenges in Suzuki-Miyaura couplings. The electron-withdrawing nature of the substituents can increase the acidity of the boronic acid, making it more susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is often promoted by strong bases and the presence of water. Therefore, a careful selection of the base is required to facilitate the desired transmetalation without promoting unwanted side reactions.
Comparative Analysis of Base Performance
The choice of base can significantly impact the yield of the Suzuki coupling reaction. While specific yields are highly dependent on the coupling partner, catalyst, and solvent system, a general trend for the effectiveness of different bases with electron-deficient boronic acids can be summarized. Inorganic bases are generally more effective than organic bases like triethylamine (TEA).[2]
The following table provides a summary of expected performance for commonly used bases in the Suzuki coupling of an aryl bromide with this compound. This data is compiled for illustrative purposes based on literature for analogous substrates.
| Entry | Base | Solvent System | Catalyst/Ligand | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | Pd(dppf)Cl₂ | 90 | 12 | 85 - 95 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | Pd(OAc)₂ / SPhos | 100 | 12 | 80 - 90 |
| 3 | K₂CO₃ | Toluene / EtOH / H₂O (3:1:1) | Pd(PPh₃)₄ | 100 | 16 | 70 - 85 |
| 4 | KF | Anhydrous THF | Pd₂(dba)₃ / P(tBu)₃ | 80 | 24 | 60 - 75 |
| 5 | NaOH | Toluene / H₂O (4:1) | Pd(PPh₃)₄ | 90 | 12 | 50 - 70 |
| 6 | Et₃N (TEA) | Toluene | Pd(OAc)₂ / SPhos | 100 | 16 | < 40 |
Discussion of Base Selection:
-
Potassium Phosphate (K₃PO₄): Often considered a reliable and effective base for challenging Suzuki couplings, including those with electron-deficient boronic acids.[1] It provides a good balance of basicity to promote the reaction while minimizing protodeboronation.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can enhance reaction rates, particularly when weaker bases are ineffective.[1] Its higher cost is a consideration.
-
Potassium Carbonate (K₂CO₃): A standard and widely used base, often employed in aqueous solvent mixtures. It is a good starting point for optimization studies.[1][3]
-
Potassium Fluoride (KF): A milder base that can be advantageous when substrates contain base-sensitive functional groups. It is often used under anhydrous conditions to minimize protodeboronation.[1][4]
-
Sodium Hydroxide (NaOH): While a strong and inexpensive base, it can promote side reactions, including protodeboronation and degradation of sensitive functional groups.[2][5]
-
Triethylamine (Et₃N): Organic bases are generally less effective for this type of coupling compared to inorganic bases.[2]
Experimental Protocols
The following protocols provide a detailed methodology for screening bases and a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Protocol 1: General Procedure for Base Screening
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (e.g., K₃PO₄, 3.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Recommended Procedure using Potassium Phosphate
This protocol is recommended as a starting point for achieving high yields based on literature for analogous substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Anhydrous, degassed 1,4-Dioxane and deionized water
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, K₃PO₄, and Pd(dppf)Cl₂ to a reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous, degassed 1,4-dioxane and deionized water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours, or until reaction monitoring indicates completion.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Solvent Effects in Reactions with 4-Fluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in chemical reactions involving 4-Fluoro-3-nitrophenylboronic acid, with a particular focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding and optimizing solvent conditions are paramount for achieving high yields, purity, and reproducibility in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions to introduce the 4-fluoro-3-nitrophenyl moiety into a target molecule. The electron-withdrawing nature of both the nitro and fluoro substituents significantly influences the reactivity of the boronic acid. The choice of solvent is a critical parameter that can dramatically affect the reaction outcome by influencing catalyst stability and activity, substrate solubility, and the reaction mechanism.
Solvent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction's efficiency with this compound is highly dependent on the solvent system. Polar aprotic solvents are often favored for their ability to dissolve the polar starting materials and intermediates. The presence of water as a co-solvent can also be beneficial, often accelerating the reaction.
Quantitative Data Summary
| Solvent System (v/v) | Typical Yield (%) | Key Observations |
| 1,4-Dioxane / H₂O (4:1) | 85-95% | Often provides high yields and is a common starting point for optimization. |
| Toluene / H₂O (4:1) | 70-85% | A less polar option, which can be advantageous for less polar substrates. |
| Tetrahydrofuran (THF) / H₂O (4:1) | 80-90% | A good alternative to dioxane, often yielding comparable results.[1] |
| N,N-Dimethylformamide (DMF) | 60-80% | A highly polar aprotic solvent that can be effective but may lead to side reactions at elevated temperatures. |
| Acetonitrile (MeCN) / H₂O (4:1) | 50-75% | Can influence the selectivity of the reaction in some cases. |
| Ethanol (EtOH) / H₂O (1:1) | 65-80% | A protic solvent system that can be effective and is considered a "greener" option. |
Note: Yields are highly dependent on the specific coupling partners, catalyst, ligand, base, and temperature. The data presented is illustrative and serves as a guide for solvent selection.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling```dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Fluoro-3-nitrophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging electron-deficient substrate, 4-Fluoro-3-nitrophenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?
A1: Low yields with this substrate are common and typically stem from its electronic properties. This compound is highly electron-deficient due to the presence of both a nitro (-NO₂) and a fluoro (-F) group. This deficiency makes it particularly susceptible to several side reactions that consume the starting material and lower the yield of your desired product.
The primary issues to investigate are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a major competing reaction for electron-deficient boronic acids.[1][2][3]
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be active enough for this challenging substrate, or it may be decomposing under the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can dramatically affect the reaction outcome.
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can also reduce the yield.[4]
Q2: I suspect protodeboronation is the main problem. How can I minimize this side reaction?
A2: Protodeboronation is a frequent culprit when working with electron-deficient boronic acids.[2][3] This side reaction is often promoted by the presence of water and the choice of base. Here are strategies to mitigate it:
-
Choice of Base: Use milder bases. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[1] Consider switching from strong inorganic bases like NaOH to milder options like K₃PO₄ or Cs₂CO₃.[5] Fluoride bases like CsF or KF can be effective, but their concentration must be carefully controlled as excess fluoride can form unreactive anionic boron species.[6][7]
-
Anhydrous Conditions: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the catalyst, and residual water can facilitate the protodeboronation pathway.[1][4]
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low.[1][2]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged exposure to high temperatures can increase the rate of decomposition and protodeboronation.[1]
Q3: What is the best catalyst system for coupling an electron-deficient boronic acid like this one?
A3: Standard catalysts like Pd(PPh₃)₄ may show low activity for challenging, electron-deficient substrates.[5][8] More active and specialized catalyst systems are generally required.
-
Ligand Choice: Electron-rich, bulky phosphine ligands (Buchwald-type ligands) are highly recommended. Ligands such as SPhos, XPhos, or RuPhos can significantly accelerate the rate-limiting oxidative addition and facilitate the transmetalation step, outcompeting the decomposition pathways.[5][8]
-
Palladium Precursor: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective when paired with an appropriate ligand.[5] Ensure the palladium source is fresh, as activity can decrease with age.
Q4: Can the nitro group on the boronic acid interfere with the reaction?
A4: Generally, the nitro group is a compatible functional group in Suzuki couplings and serves to activate the ring electronically.[9] However, under certain harsh conditions or with specific catalysts, it has been reported to act as a pseudo-halide, leading to unwanted side reactions.[10][11] For most standard Suzuki protocols, this is not a primary concern, but if all other troubleshooting fails, it is a possibility to consider. The C-Br or C-I bond on your coupling partner is significantly more reactive towards oxidative addition than the C-NO₂ bond.[9]
Data Presentation: Optimizing Reaction Components
The following table summarizes common parameters and their suitability for the Suzuki coupling of electron-deficient boronic acids like this compound.
| Parameter | Recommended | Use with Caution / Not Recommended | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | - | Standard and effective precursors when used with appropriate ligands.[5] |
| Ligand | SPhos, XPhos, RuPhos | PPh₃, P(o-tol)₃ | Bulky, electron-rich phosphines are needed to promote the catalytic cycle for electron-deficient substrates.[5][8] PPh₃ often leads to lower activity.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | NaOH, KOH, NaOEt | Milder bases are preferred to minimize protodeboronation.[1][5] Strong bases can accelerate this side reaction.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | DMF, DMSO | Aprotic solvents, often with a small amount of water, are standard.[13] High-boiling polar aprotic solvents can sometimes promote side reactions at elevated temperatures. |
| Temperature | 80-110 °C | > 120 °C | Higher temperatures can increase decomposition and protodeboronation.[1] Start at a moderate temperature (e.g., 80 °C) and increase if necessary. |
Experimental Protocols
Standard Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for optimization. The aryl halide (Ar-X) should ideally be an aryl iodide or bromide for higher reactivity.
Reagents:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., SPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[1]
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by bubbling Argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). Briefly flush the vial with inert gas. Add the catalyst and ligand to the reaction mixture as solids or dissolved in a small amount of degassed solvent.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: 4-Fluoro-3-nitrophenylboronic acid in Cross-Coupling Reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-fluoro-3-nitrophenylboronic acid in cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to its electron-deficient nature, which makes it susceptible to several side reactions. The primary culprits are typically protodeboronation and homocoupling. Additionally, suboptimal reaction conditions, such as an inefficient catalyst system, improper choice of base, or the presence of oxygen, can significantly hinder the reaction's success.[1][2]
Q2: What is protodeboronation and why is it a problem with this compound?
A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-nitrobenzene as a byproduct.[1] This reaction is often catalyzed by aqueous bases and acids and is a common issue with electron-deficient arylboronic acids like this compound.[3][4] The presence of water and a strong base can facilitate this undesired pathway, consuming the starting material and reducing the yield of the cross-coupled product.
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Use a weaker base if possible, or a non-aqueous base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a good starting point.[5][6]
-
Anhydrous Conditions: Employing anhydrous solvents and reagents can reduce the extent of water-mediated protodeboronation.
-
Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can enhance stability and reduce the rate of protodeboronation.[7]
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired cross-coupling.
Q4: What is homocoupling and what causes it?
A4: Homocoupling is the dimerization of the boronic acid to form 4,4'-difluoro-3,3'-dinitrobiphenyl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species in the reaction mixture.[8] It is particularly prevalent with electron-deficient arylboronic acids.[9]
Q5: How can I prevent the homocoupling of this compound?
A5: To suppress homocoupling:
-
Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.[8]
-
Catalyst Choice: Using a pre-activated Pd(0) catalyst can sometimes reduce side reactions compared to Pd(II) sources that require in-situ reduction.
-
Reaction Conditions: Careful optimization of the reaction temperature and time can help favor the cross-coupling pathway over homocoupling.
Q6: How should I purify my final product to remove byproducts like the homocoupled dimer and the protodeboronated arene?
A6: Standard purification techniques such as flash column chromatography are typically effective. The polarity of the desired product, the homocoupled byproduct, and the protodeboronated arene are usually different enough to allow for separation. Additionally, an acidic or basic wash during the workup can help remove unreacted boronic acid.[10][11] A common method involves dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.[11]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air- and moisture-stable. | Improved reaction conversion. |
| Inappropriate Base | Screen different bases. For this electron-deficient substrate, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ may be beneficial. | Increased yield of the desired cross-coupled product. |
| Suboptimal Solvent | Test various solvent systems. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. | Enhanced solubility of reagents and improved reaction kinetics. |
| Insufficient Temperature | Gradually increase the reaction temperature. Electron-deficient boronic acids may require more forcing conditions to undergo transmetalation. | Faster reaction rate and higher conversion. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. | Reduced catalyst decomposition and minimized homocoupling.[8] |
Issue 2: Significant Formation of Protodeboronated Byproduct (1-fluoro-2-nitrobenzene)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | Reduced rate of protodeboronation. |
| Strong Aqueous Base | Switch to a weaker or non-aqueous base. Consider using KF or CsF. | Slower protodeboronation, allowing the cross-coupling to compete more effectively. |
| High Reaction Temperature | Lower the reaction temperature in increments of 10-20 °C. | Decreased rate of the undesired side reaction. |
| Unstable Boronic Acid | Convert the boronic acid to its corresponding pinacol ester prior to the coupling reaction. | Increased stability of the boron reagent and suppression of protodeboronation.[7] |
Issue 3: Predominance of Homocoupled Byproduct (4,4'-difluoro-3,3'-dinitrobiphenyl)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in the Reaction | Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction. | Minimized oxidation of the palladium catalyst and reduced homocoupling.[8] |
| Inefficient Transmetalation | Use a more electron-rich phosphine ligand to accelerate the transmetalation step. | The desired cross-coupling reaction outcompetes the homocoupling pathway. |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective amount. | Decreased opportunity for catalyst-mediated side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways for this compound in cross-coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Protodeboronation of 4-Fluoro-3-nitrophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the undesired protodeboronation of 4-fluoro-3-nitrophenylboronic acid during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a common side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-fluoro-2-nitrobenzene as a byproduct. This process consumes the boronic acid, leading to reduced yields of the desired product and complicating the purification process. Due to the presence of electron-withdrawing nitro and fluoro groups, this compound is particularly susceptible to this decomposition pathway, especially under the basic conditions often required for cross-coupling reactions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several key factors can accelerate the rate of protodeboronation:
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High pH (Basic Conditions): The reaction is often fastest at a high pH. This is problematic as many cross-coupling reactions are performed in basic media. Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).
-
Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the cleavage of the C-B bond.
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote protodeboronation more than milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][3][4][5]
-
Catalyst System: In the context of cross-coupling reactions, some palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.[6]
Q3: How can I monitor the extent of protodeboronation during my experiment?
A3: The progress of the reaction, including the formation of the protodeboronated byproduct, can be effectively monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are ideal for separating and quantifying the starting material, the desired product, and the 1-fluoro-2-nitrobenzene byproduct.[7][8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to monitor the reaction, particularly for volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to follow the disappearance of the starting material and the appearance of both the desired product and the protodeboronated species.
Q4: Is it better to use the pinacol ester of this compound to avoid protodeboronation?
A4: Converting a boronic acid to its pinacol ester is a common strategy to enhance stability.[11][12][13][14] Pinacol esters are generally more resistant to protodeboronation under reaction conditions. However, the stability of boronic esters can be nuanced, and hydrolysis of the ester back to the boronic acid can still occur, leading to subsequent protodeboronation.[11] For particularly sensitive substrates, using N-methyliminodiacetic acid (MIDA) boronates can offer even greater stability and a slow-release of the active boronic acid.[1][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 1-fluoro-2-nitrobenzene. | The reaction conditions are too harsh, favoring protodeboronation. | Optimize Reaction Conditions: - Lower the temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[16] - Use a milder base: Switch from strong bases (NaOH, KOH) to milder alternatives like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3][4][5] - Minimize water content: Use anhydrous solvents and reagents where possible. If water is necessary for the reaction, use the minimum required amount. |
| Reaction is sluggish at lower temperatures, and increasing the temperature leads to more byproduct. | The catalyst system may not be active enough at lower temperatures. | Enhance Catalytic Activity: - Choose a highly active catalyst: Employ a more efficient palladium catalyst and ligand system that can promote the desired coupling at a faster rate than protodeboronation. - Increase catalyst loading: A modest increase in the catalyst amount might accelerate the desired reaction. |
| Protodeboronation is still significant even with optimized conditions. | The free boronic acid is inherently unstable under the reaction conditions. | Use a More Stable Boronic Acid Derivative: - Switch to the pinacol ester: this compound pinacol ester is expected to be more stable. - Consider a MIDA boronate: For maximum stability, using the N-methyliminodiacetic acid (MIDA) boronate derivative can provide a slow, controlled release of the boronic acid.[1][15] |
| Inconsistent results between batches. | Variability in the quality of reagents or reaction setup. | Ensure Consistency: - Use high-purity reagents: Ensure the this compound and other reagents are of high quality and stored properly to prevent degradation. - Maintain an inert atmosphere: Thoroughly degas solvents and use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. |
Data Presentation
Table 1: Illustrative Effect of Different Bases on Suzuki-Miyaura Coupling Yields
This table provides a general comparison of how the choice of base can impact the yield of Suzuki-Miyaura reactions. While this data is not specific to this compound, it illustrates a common trend observed for arylboronic acids.
| Base | Typical Yield Range (%) | Comments | References |
| K₃PO₄ | 85-98% | Often an excellent choice for sensitive substrates due to its moderate basicity. | [2][3] |
| K₂CO₃ | 80-95% | A widely used and effective base for many Suzuki couplings. | [3][4][5] |
| Cs₂CO₃ | 85-99% | Highly effective, particularly for challenging couplings, but more expensive. | [3] |
| NaOH | 70-90% | A strong base that can be effective but may increase the risk of protodeboronation and other side reactions. | [2] |
| KOH | 70-90% | Similar in strength and potential drawbacks to NaOH. | [2] |
| Triethylamine (TEA) | Lower yields | Organic bases are generally less effective in traditional Suzuki couplings compared to inorganic bases. | [4] |
Note: Yields are highly dependent on the specific substrates, catalyst, solvent, and temperature used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, aiming to minimize the protodeboronation side reaction.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with a minimal amount of water)
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Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation pathway of this compound.
Caption: A decision-making workflow for troubleshooting the protodeboronation of this compound.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoro-3-nitrophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Extraction | Ensure the aqueous phase is sufficiently acidified (pH 1-2) before extracting the boronic acid into an organic solvent like ethyl acetate. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
| Decomposition on Silica Gel | Boronic acids can be sensitive to silica gel. Minimize the time the compound spends on the column. Consider using a less acidic, deactivated silica gel or an alternative purification method like recrystallization. |
| Incomplete Elution from Chromatography Column | A highly polar solvent mixture may be required to elute the polar this compound. A gradient elution ending with a solvent system containing methanol or a small percentage of acetic acid can be effective.[1] |
| Product is Volatile | While not highly volatile, some product may be lost if solvents are removed under high vacuum at elevated temperatures. Use moderate temperatures for solvent evaporation. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Recommended Solution |
| Co-elution with Protodeboronated Impurity | The protodeboronated impurity (1-fluoro-2-nitrobenzene) is less polar than the desired product. A well-optimized gradient elution during column chromatography should provide good separation. |
| Presence of Boroxine | Boroxines are cyclic anhydrides of boronic acids and can be a common impurity. To convert the boroxine back to the boronic acid, dissolve the crude product in a solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl), followed by a brine wash. |
| Inadequate Recrystallization | The chosen solvent system may not be optimal. Experiment with different solvent pairs. A good solvent system will dissolve the compound when hot but result in low solubility at room temperature.[2][3][4] |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Recommended Solution |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, adding the anti-solvent more slowly, or using a different solvent system. |
| No Crystal Formation | The solution may be too dilute. Try to evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. Adding a seed crystal of the pure compound, if available, is also effective.[2] |
| Poor Purity Improvement | The chosen solvent may be too good at dissolving the impurities as well. Try a different solvent system. Sometimes a multi-step purification involving both chromatography and recrystallization is necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include the protodeboronated species (1-fluoro-2-nitrobenzene), unreacted starting materials, and boroxines (cyclic anhydrides of the boronic acid).
Q2: Can I use normal-phase silica gel chromatography to purify this compound?
A2: Yes, but with caution. Boronic acids can sometimes interact strongly with silica gel, leading to streaking and decomposition. It is advisable to use a deactivated silica gel and to run the column quickly. A mobile phase containing a small amount of an acidic modifier like acetic acid can sometimes improve the chromatography.
Q3: What is a good starting point for a recrystallization solvent system?
A3: A good starting point for recrystallization would be a solvent pair where this compound has high solubility in one solvent at elevated temperature and low solubility in the other (the anti-solvent). Examples of solvent systems used for similar arylboronic acids include ethyl acetate/hexanes and hot water or ethanol.[5][6] Given the polarity of your compound, an ethanol/water or acetone/water system might also be effective.
Q4: How can I confirm the purity of my final product?
A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a very effective method for determining the purity of boronic acids. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and check for impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization.
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Solvent Selection: Experiment with small amounts of the crude material to find a suitable solvent system. A good system will fully dissolve the compound in a minimal amount of hot solvent and show low solubility upon cooling. A promising starting point is an ethanol/water mixture.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the hot primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, you can further promote crystallization by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on TLC analysis.
-
TLC Analysis: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good solvent system will give the product an Rf value of approximately 0.3-0.4. A starting point for a solvent system could be a mixture of hexanes and ethyl acetate (e.g., 7:3), possibly with a small amount of acetic acid (e.g., 1%) to improve peak shape.
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Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
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Elution: Run the column with the chosen eluent system. If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the eluent (e.g., from 20% to 50% ethyl acetate in hexanes).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Purification workflow for this compound.
Caption: Step-by-step recrystallization protocol.
References
- 1. Synthesis of a nitrobenzeneboronic acid substituted polyacrylamide and its use in purifying isoaccepting transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions when using 4-Fluoro-3-nitrophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound at -20°C to ensure its stability and maximize its shelf life.[1][2] Before use, it is advisable to centrifuge the vial to ensure maximum product recovery.[1][2]
Q2: What are the primary applications of this compound in organic synthesis?
A2: this compound is predominantly used in cross-coupling reactions to introduce the 4-fluoro-3-nitrophenyl moiety into a target molecule. The most common applications include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl halides/triflates.[3]
-
Chan-Lam Coupling: For the formation of carbon-nitrogen or carbon-oxygen bonds with amines, alcohols, or phenols.[4][5]
Q3: Is the nitro group on this compound compatible with palladium-catalyzed cross-coupling reactions?
A3: Yes, the nitro group is generally well-tolerated in Suzuki-Miyaura couplings and does not typically interfere with the reaction.[6] In fact, the electron-withdrawing nature of the nitro group can activate the aryl system, potentially facilitating the catalytic cycle.[6] However, under specific and forcing conditions, the C-NO2 bond can undergo oxidative addition to palladium, acting as a coupling partner itself.[7][8] For standard Suzuki couplings, this is not a common side reaction.
Q4: What are the common side reactions to be aware of when using this compound?
A4: The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[9] This is a known issue, particularly with electron-deficient boronic acids.[10] Another potential side reaction is homocoupling of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen and certain palladium species.[11]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Step 1: Verify Reagent Quality
-
Boronic Acid Stability: this compound, being electron-deficient, can be susceptible to protodeboronation.[10] Check its purity by NMR. Consider using the more stable pinacol ester derivative if decomposition is suspected.
-
Catalyst Activity: Ensure your palladium catalyst is active. Older Pd(0) sources can degrade.[12] Test the catalyst with a known successful reaction, like coupling phenylboronic acid with bromobenzene.[12] Modern palladacycle precatalysts (e.g., G3 or G4) are often more robust.[12]
-
Base and Solvent: Use a high-purity, anhydrous base. Ensure solvents are thoroughly degassed to prevent catalyst oxidation and homocoupling.[13]
-
-
Step 2: Review Reaction Setup
-
Step 3: Optimize Reaction Conditions
-
Catalyst and Ligand: For electron-deficient boronic acids, a suitable ligand is critical. Consider using bulky, electron-rich phosphine ligands like XPhos or SPhos, which can accelerate the reaction and minimize side reactions.[6]
-
Base Selection: The choice of base is critical. While strong bases can promote the reaction, they may also increase the rate of protodeboronation.[11] A screening of bases is recommended. Potassium phosphate (K₃PO₄) is often a good starting point for sensitive substrates.[11]
-
Solvent System: The solvent can influence the solubility of reagents and the reaction rate. Common choices include dioxane/water, toluene/water, or DMF/water mixtures.[14][15]
-
Issue 2: Protodeboronation is a Major Side Reaction
Q: My main byproduct is 1-fluoro-2-nitrobenzene, resulting from protodeboronation. How can I minimize this?
A: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, a common issue with electron-deficient boronic acids.[9][10]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases and high temperatures can accelerate protodeboronation.[9] Using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[11]
-
Use Anhydrous Conditions: While many Suzuki couplings use aqueous bases, water is the proton source for protodeboronation. If possible, use an anhydrous organic base in an anhydrous solvent.[12]
-
Increase Reaction Rate: A faster cross-coupling reaction will outcompete the slower protodeboronation. Using more active catalysts with bulky, electron-rich ligands can increase the rate of the desired reaction.[6]
-
Use a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol (BPin) or MIDA ester, can suppress protodeboronation. These esters slowly release the boronic acid into the reaction medium under the basic conditions.[12]
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify my product from residual boronic acid and palladium catalyst?
A:
-
Removal of Boronic Acid: After the reaction, perform an aqueous workup. Washing the organic layer with a basic solution (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.
-
Removal of Palladium:
-
Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the bulk of the palladium residues and inorganic base.[11]
-
Aqueous Wash: A wash with an aqueous solution of thiourea or L-cysteine can help to complex and remove residual palladium into the aqueous phase.
-
Chromatography: Standard flash column chromatography on silica gel is typically effective for final purification.[13]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., Anhydrous, degassed Dioxane/Water 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and base.[11]
-
Evacuate and backfill the flask with the inert gas three times.[14]
-
Add the anhydrous, degassed solvent via syringe.[11]
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).[11]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite.[11]
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography.[13]
Protocol 2: General Procedure for Chan-Lam Coupling (N-Arylation)
This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with an amine.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv for stoichiometric, or 10-20 mol% for catalytic)
-
Base (e.g., Pyridine or Et₃N, 2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Molecular Sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask open to the air, add the amine, this compound, copper(II) acetate, and solvent.[5]
-
Add the base (e.g., pyridine) and stir the mixture vigorously at room temperature.[5] Note: The reaction can often be run open to the atmosphere as oxygen can facilitate catalyst turnover.[4][16]
-
Monitor the reaction by TLC or LC-MS. These reactions can take from a few hours to several days.[5]
-
Once the reaction is complete, dilute with a suitable organic solvent and filter through Celite to remove copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
The following table summarizes hypothetical yield data for the coupling of 1-bromo-4-methoxybenzene with this compound, illustrating the effect of different bases. This serves as a template for designing an optimization screen.
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (10:1) | 100 | 12 | 65 |
| 2 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 12 | 85 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (10:1) | 100 | 12 | 78 |
| 4 | KF | Dioxane/H₂O (10:1) | 100 | 12 | 55 |
| 5 | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 12 | 88 |
Catalyst system: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%). Yields are hypothetical and for illustrative purposes.
Table 2: Catalyst/Ligand Screening for Suzuki-Miyaura Coupling
This table provides a template for screening different catalyst and ligand combinations.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₃PO₄ | 100 | 45 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 100 | 82 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 85 |
| 4 | XPhos Pd G3 | - | K₃PO₄ | 100 | 92 |
Reaction conditions: 1-bromo-4-methoxybenzene (1.0 equiv), this compound (1.2 equiv), Base (2.0 equiv), Dioxane/H₂O (10:1), 12 h. Yields are hypothetical.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: 4-Fluoro-3-nitrophenylboronic acid in Organic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrophenylboronic acid. The focus is on identifying and mitigating common byproducts in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Due to the electron-withdrawing nature of the nitro and fluoro groups, this compound is susceptible to these undesired pathways, which can significantly lower the yield of the desired cross-coupled product.
Q2: What is protodeboronation and what is the resulting byproduct?
A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the case of this compound, this side reaction leads to the formation of 1-fluoro-2-nitrobenzene. This process is often promoted by aqueous basic conditions and elevated temperatures, which are common in Suzuki-Miyaura coupling.
Q3: What is homocoupling and what is the resulting byproduct?
A3: Homocoupling is the palladium-catalyzed dimerization of the boronic acid, resulting in a symmetrical biaryl. For this compound, the homocoupling product is 4,4'-difluoro-3,3'-dinitrobiphenyl. This side reaction can be influenced by the presence of oxygen, the choice of palladium catalyst and ligands, and the reaction temperature.
Q4: How can I minimize the formation of these byproducts?
A4: Several strategies can be employed to suppress protodeboronation and homocoupling:
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial. Using milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong hydroxides can reduce the rate of protodeboronation.[2]
-
Catalyst System: Employing highly active palladium catalysts with appropriate ligands can accelerate the desired cross-coupling reaction, outcompeting the side reactions. Bulky, electron-rich phosphine ligands are often effective.[3][4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[1]
-
Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical to minimize oxygen-induced homocoupling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Low yield of the desired cross-coupled product and significant formation of 1-fluoro-2-nitrobenzene.
| Possible Cause | Suggested Solution |
| Protodeboronation | The reaction conditions are too harsh, favoring the cleavage of the C-B bond. |
| High Temperature | Lower the reaction temperature and monitor the progress. A more active catalyst might allow for coupling at a lower temperature. |
| Strong Base | Switch to a milder base such as K₃PO₄, CsF, or K₂CO₃. The pH of the reaction is a critical factor. |
| Presence of excess water | While some water is often necessary, excess water can promote protodeboronation. Ensure anhydrous solvents are used where appropriate or use a carefully controlled biphasic system. |
| Prolonged Reaction Time | A slow desired reaction provides more opportunity for the side reaction. Use a more efficient catalyst/ligand system to decrease the reaction time. |
Problem 2: Formation of a significant amount of 4,4'-difluoro-3,3'-dinitrobiphenyl.
| Possible Cause | Suggested Solution |
| Homocoupling | The reaction conditions are promoting the self-coupling of the boronic acid. |
| Oxygen in the reaction | Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Catalyst Choice | Some palladium catalysts have a higher propensity for promoting homocoupling. Screen different palladium sources and ligands. Bulky phosphine ligands can sometimes suppress homocoupling. |
| High Catalyst Loading | While sufficient catalyst is needed, excessively high loadings can sometimes lead to increased side reactions. Optimize the catalyst loading. |
Quantitative Data on Byproduct Formation
While precise quantitative data for every possible reaction condition is extensive, the following table provides an illustrative summary of how different parameters can influence the product distribution in a typical Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: These values are representative examples and actual results will vary based on the specific substrates and precise reaction conditions.
| Parameter | Condition A (Suboptimal) | Yields | Condition B (Optimized) | Yields |
| Base | NaOH | Desired Product: 45%Protodeboronation: 35%Homocoupling: 15% | K₃PO₄ | Desired Product: 85%Protodeboronation: 10%Homocoupling: <5% |
| Catalyst | Pd(PPh₃)₄ | Desired Product: 55%Protodeboronation: 25%Homocoupling: 10% | Pd₂(dba)₃ with SPhos | Desired Product: 90%Protodeboronation: 5%Homocoupling: <5% |
| Atmosphere | Air | Desired Product: 30%Protodeboronation: 20%Homocoupling: 40% | Argon | Desired Product: 92%Protodeboronation: 5%Homocoupling: <3% |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) under a positive flow of argon.
-
Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 4. chemrxiv.org [chemrxiv.org]
Stability of 4-Fluoro-3-nitrophenylboronic acid under reaction conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 4-fluoro-3-nitrophenylboronic acid in common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at -20°C in a tightly sealed container, preferably under a dry, inert atmosphere like nitrogen.[1][2][3] The compound is hygroscopic and should be protected from moisture.[3] For maximum recovery, it is advised to centrifuge the vial before opening.[1][2]
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What is the likely cause?
Low yields in Suzuki-Miyaura couplings involving this substrate can often be attributed to a common side reaction known as protodeboronation.[4] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-2-nitrobenzene as a byproduct. The propensity for protodeboronation is highly dependent on the reaction conditions.[4]
Q3: How do reaction conditions influence the stability and protodeboronation of this boronic acid?
The stability of this compound is significantly affected by pH, temperature, and the choice of catalyst and ligands.
-
pH: Both acidic and basic conditions can promote protodeboronation.[4][5] The reaction pH is a critical factor in determining the mechanism and rate of this undesired side reaction.[4]
-
Temperature: Higher temperatures can accelerate the rate of protodeboronation.[5][6] Whenever possible, running reactions at lower temperatures is advisable.
-
Catalyst/Ligands: In copper-mediated reactions, strong donor ligands like pyridine and acetonitrile have been shown to accentuate protodeboronation.[5][6] A ligandless approach or careful selection of ligands can minimize this side reaction.[6]
-
Base: The choice of base in cross-coupling reactions is critical. While necessary for the catalytic cycle, strong bases can promote protodeboronation, a phenomenon particularly pronounced in fluorine-substituted aryl boronic acids.[7]
Q4: Is this compound stable under Chan-Lam coupling conditions?
Chan-Lam couplings are typically performed under milder, often aerobic conditions at room temperature, which can be advantageous compared to some palladium-catalyzed reactions.[8][9] However, the reaction still involves a copper catalyst and often a base, which can affect stability. Electron-withdrawing groups, such as the nitro group on this compound, are generally well-tolerated in Chan-Lam couplings.[10] To minimize degradation, it is important to optimize the reaction conditions, potentially using a minimal amount of base and running the reaction at room temperature.[11]
Q5: How can I detect and quantify protodeboronation in my reaction mixture?
The primary methods for detecting and quantifying the protodeboronated byproduct (1-fluoro-2-nitrobenzene) are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to an authentic sample of the byproduct, you can confirm its presence and determine the extent of the side reaction.
Troubleshooting Guides
Issue: Low or No Product Yield in Cross-Coupling Reactions
This guide provides a systematic workflow to diagnose and resolve issues with reactions involving this compound.
Understanding the Primary Degradation Pathway: Protodeboronation
Protodeboronation is the most common degradation pathway for arylboronic acids, especially those with electron-withdrawing substituents. It is a protonolysis reaction where the C-B bond is cleaved and replaced by a C-H bond.
Data & Protocols
Summary of Compound Properties and Stability
| Property | Value / Recommendation | Source(s) |
| CAS Number | 352530-22-4 | [12][13][14] |
| Molecular Formula | C₆H₅BFNO₄ | [12][13][14] |
| Molecular Weight | 184.92 g/mol | [2][12][13] |
| Physical State | Solid | [12] |
| Recommended Storage | -20°C, under inert gas, away from moisture. | [1][2][3] |
| Common Side Reaction | Protodeboronation | [4][5] |
| Instability Triggers | Strong acids, strong bases, high temperatures, certain donor ligands. | [4][5][6] |
Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., CsF or K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DME, Toluene, or Dioxane)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 70-80°C). Higher temperatures may increase the rate of protodeboronation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of the protodeboronated byproduct, 1-fluoro-2-nitrobenzene.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Decision Guide for Optimizing Reaction Conditions
Use this guide to select appropriate conditions to enhance the stability of the boronic acid.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. fishersci.com [fishersci.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature [organic-chemistry.org]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. scbt.com [scbt.com]
- 14. chemscene.com [chemscene.com]
Technical Support Center: 4-Fluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-3-nitrophenylboronic acid. The following sections detail methods for removing common impurities and address issues that may arise during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include starting materials from its synthesis, such as 4-fluoro-3-nitroaniline or 1-bromo-4-fluoro-3-nitrobenzene. Byproducts from the synthetic route, like boronic acid anhydrides (boroxines), homocoupling products, or residual palladium catalyst from purification via coupling reactions, may also be present.[1][2] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can also lead to the formation of 1-fluoro-2-nitrobenzene as an impurity, particularly in the presence of moisture or acidic conditions.
Q2: My this compound appears clumpy and has a broad melting point. What could be the issue?
A2: Clumpiness and a broad melting point often indicate the presence of boronic acid anhydrides, commonly known as boroxines. These are formed by the intermolecular dehydration of boronic acid molecules. While boroxines are often in equilibrium with the boronic acid form in the presence of water and are generally competent in Suzuki-Miyaura coupling reactions, their presence can affect the material's physical properties and stoichiometry. Gentle heating under vacuum can sometimes reduce the boroxine content, but purification by recrystallization or acid-base extraction is more effective for obtaining the pure boronic acid.
Q3: I am observing poor performance or side reactions in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes related to the purity of the boronic acid?
A3: Impurities in the this compound can significantly impact the outcome of a Suzuki-Miyaura coupling reaction.
-
Homocoupling: The presence of oxygen or Pd(II) species can lead to the homocoupling of the boronic acid, forming a symmetrical biaryl impurity.[2]
-
Protodeboronation: This side reaction, which replaces the boronic acid group with a hydrogen, is common with electron-deficient boronic acids and can be exacerbated by aqueous basic conditions.[3]
-
Catalyst Inhibition: Residual impurities from the synthesis of the boronic acid could potentially interfere with the palladium catalyst, leading to lower yields.
A troubleshooting workflow for Suzuki-Miyaura coupling is provided below.
Troubleshooting Guides
Guide 1: Purification of this compound
This guide outlines three common methods for purifying this compound: Recrystallization, Acid-Base Extraction, and Silica Gel Chromatography. The choice of method will depend on the nature of the impurities and the desired final purity.
Method 1: Recrystallization
Recrystallization is effective for removing impurities with different solubility profiles from the desired boronic acid.[4][5][6][7][8]
-
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be effective. For arylboronic acids, common recrystallization solvents include water, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[9]
-
Dissolution: In a flask, dissolve the crude boronic acid in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Method 2: Acid-Base Extraction
This method is particularly useful for separating the acidic boronic acid from non-acidic impurities.[10]
-
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Extract the organic solution with an aqueous base (e.g., 1M NaOH or Na2CO3). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry it under vacuum.
-
Method 3: Silica Gel Chromatography
While boronic acids can sometimes be challenging to purify by silica gel chromatography due to their polarity and potential for dehydration on the stationary phase, it can be an effective method for removing impurities with significantly different polarities.[1][11]
-
Experimental Protocol:
-
Stationary Phase: Use standard silica gel.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. A small amount of acetic acid can sometimes be added to the eluent to suppress the ionization of the boronic acid and reduce tailing.
-
Procedure:
-
Dry-load the crude boronic acid onto a small amount of silica gel.
-
Prepare a silica gel column with the chosen eluent system.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Purity Analysis Comparison
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, scalable, can yield high-purity crystalline material. | Dependent on finding a suitable solvent system; can have lower recovery. |
| Acid-Base Extraction | >97% | Effective for removing non-acidic impurities; scalable. | May not remove acidic impurities; requires handling of acids and bases. |
| Silica Gel Chromatography | Variable (95-99%) | Good for separating compounds with different polarities. | Can be tedious; boronic acids may streak or decompose on silica. |
Guide 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
This guide provides a logical workflow for troubleshooting common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
Troubleshooting Workflow
Detailed Troubleshooting Steps:
-
Verify Reagent Purity & Integrity:
-
This compound: If the purity is questionable, consider purifying it using one of the methods in Guide 1. The presence of boroxines is generally acceptable, but other impurities can be detrimental.
-
Aryl Halide: Ensure the aryl halide coupling partner is pure and that its reactivity is appropriate for the chosen reaction conditions. Aryl iodides and bromides are generally more reactive than chlorides.[12]
-
-
Evaluate Reaction Conditions:
-
Base: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The base strength can influence the rate of transmetalation and side reactions like protodeboronation. For electron-deficient boronic acids, a milder base might be beneficial.
-
Solvent: The solvent system (e.g., dioxane/water, toluene/water, DMF) must be appropriate for both coupling partners and the base. Ensure the solvent is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and boronic acid homocoupling.[2]
-
Temperature: The reaction temperature should be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to degradation of reagents or products.
-
-
Assess Catalyst System:
-
Palladium Source and Ligand: The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more active pre-catalysts or ligands (e.g., Buchwald or Herrmann-Beller type phosphine ligands). Ensure the catalyst is not deactivated.
-
Purity Analysis
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS)
HPLC and UHPLC coupled with MS are powerful techniques for assessing the purity of this compound and for monitoring the progress of reactions.
-
Typical HPLC/UHPLC-MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is typical.[13][14][15]
-
Detection: UV detection (at a wavelength where the analyte absorbs, e.g., 254 nm) and mass spectrometry (in negative ion mode for boronic acids) provide complementary information.[16]
-
Quantitative Purity Data (Illustrative)
The following table provides illustrative data on the purity of this compound that might be achieved with different purification methods, as determined by HPLC-UV analysis.
| Purification Method | Purity by HPLC-UV (Area %) |
| Crude Product | 85-95% |
| After Recrystallization | >98.5% |
| After Acid-Base Extraction | >97% |
| After Silica Gel Chromatography | >99% |
Note: Actual purity will depend on the specific impurities present and the careful execution of the purification protocol.
Experimental Workflows
Workflow for Purification by Acid-Base Extraction
This guide provides a starting point for troubleshooting issues related to the purity of this compound. For specific applications, further optimization of these methods may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. famu.edu [famu.edu]
- 9. reddit.com [reddit.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. scirp.org [scirp.org]
- 16. sciex.com [sciex.com]
Improving the reactivity of 4-Fluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reactivity of 4-Fluoro-3-nitrophenylboronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the use of this compound in Suzuki-Miyaura coupling reactions?
A1: this compound is an electron-deficient boronic acid due to the presence of the fluorine and nitro groups. This electronic nature can lead to several challenges during Suzuki-Miyaura coupling reactions, including:
-
Slower reaction rates: The electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, leading to a slower transmetalation step in the catalytic cycle.
-
Increased susceptibility to protodeboronation: This is a significant side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-nitrobenzene and reducing the yield of the desired coupled product.[1][2] This is often exacerbated by basic reaction conditions.
-
Competitive side reactions: Besides protodeboronation, other side reactions like homocoupling of the boronic acid can also occur, further reducing the efficiency of the desired cross-coupling.
Q2: How can I minimize protodeboronation when using this compound?
A2: Protodeboronation is a common issue with electron-deficient boronic acids.[1][2] To minimize this side reaction, consider the following strategies:
-
Use of milder bases: Strong bases can promote protodeboronation. Using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be beneficial. In some cases, fluoride bases like cesium fluoride (CsF) can also be effective.
-
Anhydrous conditions: Water can be a proton source for protodeboronation. While many Suzuki reactions tolerate water, using anhydrous solvents and reagents can help minimize this side reaction.
-
Use of boronic esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.
-
"Slow-release" strategies: Using protected forms of the boronic acid, like organotrifluoroborates, can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.
-
Base-free coupling conditions: For extremely sensitive substrates, exploring base-free "cationic" Suzuki-Miyaura coupling protocols may be a viable option.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?
A3: For a successful Suzuki-Miyaura coupling with this compound, a good starting point would be to use a modern palladium catalyst system known for its high activity with challenging substrates. We recommend the following conditions:
-
Catalyst: A pre-formed palladium(II) precatalyst with a bulky, electron-rich phosphine ligand, such as XPhos Pd G3 or SPhos Pd G3 (1-3 mol%).
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 5:1 v/v).
-
Temperature: 80-110 °C.
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and homocoupling side reactions.
Always perform a small-scale test reaction to optimize these conditions for your specific substrates.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst and ligand. • Consider using a more robust pre-catalyst like a palladacycle (e.g., XPhos Pd G3). • Ensure proper degassing of solvents to prevent catalyst oxidation. |
| 2. Poor Boronic Acid Quality | • Check the purity of the this compound by NMR. • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| 3. Ineffective Base | • Screen different bases. While K₂CO₃ is a good starting point, Cs₂CO₃ or K₃PO₄ might be more effective for your specific substrate combination. | |
| 4. Sub-optimal Solvent or Temperature | • Try different solvent systems (e.g., toluene/water, DMF/water). • Incrementally increase the reaction temperature, monitoring for decomposition. | |
| Significant Protodeboronation | 1. Reaction Conditions too Harsh | • Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). • Lower the reaction temperature. • Reduce the amount of water in the solvent mixture or use anhydrous conditions if possible. |
| 2. Prolonged Reaction Time | • Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. | |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen | • Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). • Thoroughly degas all solvents and reagents before use. |
| 2. Inefficient Transmetalation | • Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote the desired cross-coupling over homocoupling. |
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of fluorinated and nitrated phenylboronic acids with various aryl bromides. While specific data for this compound is limited in the literature, these examples with structurally similar compounds offer valuable insights for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | >95 | [3] |
| 2 | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 48 | ~90 | [3] |
| 3 | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 24 | >95 | [3] |
| 4 | 4-Bromoanisole | Pd/RHA (0.5) | K₂CO₃ | Ethanol | 100 | 24 | High | [4] |
Table 2: Suzuki-Miyaura Coupling of Nitrophenylboronic Acids with Aryl Halides
| Entry | Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3-Nitrophenylboronic acid | Cu(III) corrole bromide | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 80 | 79 | [5] |
| 2 | 4-Nitrophenylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | - | [6] |
| 3 | Phenylboronic acid | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 75-85 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Fluoro-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Fluoro-3-nitrophenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
Researchers may encounter challenges with catalyst deactivation and low reaction yields when using this compound due to its specific electronic and structural properties. The presence of a strong electron-withdrawing nitro group and a coordinating fluorine atom can significantly impact catalyst performance.
Issue 1: Low to No Product Yield
-
Potential Cause A: Catalyst Inactivity or Deactivation. The active Pd(0) species is crucial for the catalytic cycle. If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.[1][2] The catalyst can also be deactivated through various mechanisms.
-
Solution:
-
Use a fresh, high-quality catalyst. Consider using more robust, air-stable precatalysts like palladacycles.[1]
-
Ensure complete reduction of Pd(II) precatalysts. Pre-stirring the reaction mixture with the ligand before adding the substrates can sometimes facilitate the formation of the active Pd(0) species.
-
Optimize ligand choice. For electron-deficient substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective.[3][4]
-
-
-
Potential Cause B: Nitro Group Interference. The nitro group is a known potential catalyst poison.[5] It can coordinate to the palladium center, leading to inactive catalyst species.[6] There is also a risk of the nitro group being reduced by the low-valent palladium catalyst, consuming the active catalyst.[5][7]
-
Solution:
-
Use milder reaction conditions. Lowering the reaction temperature and using a less reducing solvent may minimize nitro group reduction.
-
Select appropriate ligands. N-heterocyclic carbene (NHC) ligands have shown promise in cross-coupling reactions involving nitroarenes and may offer better resistance to deactivation.[5][8]
-
-
-
Potential Cause C: Slow Transmetalation. The electron-withdrawing nature of the nitro and fluoro groups decreases the nucleophilicity of the boronic acid, which can significantly slow down the transmetalation step of the catalytic cycle.[3][9]
-
Solution:
-
Optimize the base and solvent system. A stronger base, such as K₃PO₄ or Cs₂CO₃, can enhance the nucleophilicity of the boronic acid.[6][10] The choice of solvent is also critical and often interdependent with the base.[10]
-
Consider using boronic esters. Pinacol esters or MIDA boronates are more stable and can sometimes lead to better results, especially in minimizing side reactions like protodeboronation.[11][12]
-
-
Issue 2: Formation of Significant Side Products
-
Potential Cause A: Homocoupling of Boronic Acid. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[1][10]
-
Solution:
-
Thoroughly degas all solvents and reagents. Purging with an inert gas like argon or nitrogen is essential.[1]
-
Run the reaction under a strict inert atmosphere.
-
-
-
Potential Cause B: Protodeboronation. The boronic acid group is replaced by a hydrogen atom, a common side reaction, especially with electron-deficient boronic acids under basic conditions.[6][11]
-
Potential Cause C: Dehalogenation of the Coupling Partner. The aryl halide can be reduced, leading to the formation of a dehalogenated byproduct.
-
Solution:
-
Optimize the reaction conditions. This side reaction can be influenced by the choice of solvent, base, and temperature.
-
Screen different palladium catalysts and ligands.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki-Miyaura coupling?
A1: The combination of a strongly electron-withdrawing nitro group and a fluorine atom on the phenyl ring makes this boronic acid electron-deficient. This reduces its nucleophilicity, which can slow down the critical transmetalation step in the palladium catalytic cycle.[3][9] Additionally, the nitro group itself can act as a catalyst poison by coordinating to the palladium or by being reduced, leading to catalyst deactivation.[5][6]
Q2: What is the first thing I should check if my reaction is not working?
A2: Always start by verifying the quality and activity of your palladium catalyst and ligand.[1] Running a control reaction with a known, reliable substrate pair (e.g., phenylboronic acid and bromobenzene) can quickly tell you if your catalyst system is active.[2] Also, ensure that your solvents and reagents are properly degassed to eliminate oxygen, which can cause catalyst decomposition and side reactions.[1]
Q3: Can the nitro group on my boronic acid be reduced during the reaction?
A3: Yes, this is a significant concern. Low-valent palladium species, which are the active catalysts in Suzuki coupling, can potentially reduce nitroarenes.[5][7] This not only consumes your starting material in an undesired pathway but also deactivates the catalyst. Using milder reaction conditions and carefully selecting the catalyst and ligand system can help mitigate this side reaction.
Q4: What are the best ligands to use for this type of substrate?
A4: For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are generally recommended. Ligands like SPhos, XPhos, and RuPhos (Buchwald-type ligands) have proven effective in many challenging Suzuki couplings.[3][4] N-heterocyclic carbene (NHC) ligands are also emerging as a powerful alternative for reactions involving nitroarenes.[5][8]
Q5: How do I choose the right base and solvent?
A5: The choice of base and solvent is crucial and often needs to be optimized for each specific reaction. For electron-deficient boronic acids, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate transmetalation.[6][10] Common solvent systems include mixtures of an organic solvent (like dioxane, toluene, or DMF) with water.[13] The optimal combination will provide good solubility for all components and facilitate the interaction between the aqueous and organic phases if a biphasic system is used.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Electron-Deficient Arylboronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[3] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[4] | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[14] | Lower activity for challenging substrates, may require higher temperatures.[14] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[14] | May not be as active as Buchwald-type ligands for this specific substrate. | 2-5 |
| Pd-PEPPSI-IPr | NHC precatalyst | High activity, often effective for substrates with coordinating groups.[5] | May require specific reaction conditions. | 1-3 |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling of Nitro-Substituted Arylboronic Acids
| Base | Typical Equivalents | Common Solvent Systems | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1), Toluene / H₂O | 80 - 110 | A strong base, often effective for difficult couplings and with boronic esters.[6][10] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | Standard, widely used base. May be less effective for very challenging substrates.[13] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates.[6] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.[6] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalyst deactivation pathways in Suzuki-Miyaura coupling with this compound.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 4-Fluoro-3-nitrophenylboronic Acid and Its Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reactivity and Performance in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with substituents on the phenylboronic acid ring profoundly influencing reactivity. This guide provides a detailed comparison of 4-fluoro-3-nitrophenylboronic acid and its isomers in Suzuki coupling reactions, offering insights into their relative performance supported by available experimental data and general principles of reactivity.
Executive Summary
The reactivity of fluoronitrophenylboronic acid isomers in Suzuki coupling is governed by a complex interplay of electronic and steric effects. The electron-withdrawing nature of both the fluoro and nitro groups generally deactivates the boronic acid towards the crucial transmetalation step in the catalytic cycle. However, the positions of these substituents relative to the boronic acid moiety dictate the extent of this deactivation and introduce steric factors that can further modulate reactivity. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, general trends can be inferred from the established principles of Suzuki coupling and data from related compounds.
General Reactivity Trend:
Based on steric and electronic considerations, the expected order of reactivity for fluoronitrophenylboronic acid isomers in Suzuki coupling is as follows:
-
3-Fluoro-5-nitrophenylboronic acid (meta to both substituents) is predicted to be the most reactive among the isomers due to the least steric hindrance around the boronic acid group.
-
This compound is expected to have intermediate reactivity.
-
2-Fluoro-5-nitrophenylboronic acid and 2-fluoro-3-nitrophenylboronic acid (ortho-fluoro isomers) are anticipated to be the least reactive due to significant steric hindrance from the ortho-fluoro substituent, which can impede the approach of the boronic acid to the palladium catalyst.[1]
Comparison of Isomer Performance
While specific quantitative data for a direct comparison of all isomers under a single set of conditions is scarce, we can analyze the expected performance based on substituent effects.
| Isomer | Key Structural Feature | Expected Reactivity | Rationale |
| This compound | Fluoro para to boronic acid, nitro meta | Moderate | The para-fluoro group exerts a strong electron-withdrawing effect, while the meta-nitro group also contributes to deactivation. Steric hindrance is minimal. |
| 2-Fluoro-5-nitrophenylboronic acid | Fluoro ortho to boronic acid, nitro meta | Low | The ortho-fluoro group introduces significant steric hindrance, which is a primary factor in reducing coupling efficiency by impeding the transmetalation step.[1] |
| 2-Fluoro-3-nitrophenylboronic acid | Fluoro ortho to boronic acid, nitro meta | Low | Similar to the 2-fluoro-5-nitro isomer, the ortho-fluoro group presents considerable steric hindrance. |
| 3-Fluoro-5-nitrophenylboronic acid | Fluoro and nitro meta to boronic acid | Potentially Higher | With both substituents in the meta position, steric hindrance around the boronic acid is minimized, which could lead to better reactivity compared to ortho-substituted isomers. |
Experimental Data Summary
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[2] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / ligand | K₃PO₄ | Toluene/H₂O | 100 | 4 | 91[2] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | 100 | 24 | 20[2] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | 12 | >90[3] |
Experimental Protocols
Below are general experimental protocols for Suzuki-Miyaura coupling reactions. These should be optimized for specific substrates and isomers.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide:
Materials:
-
Aryl bromide (1.0 mmol)
-
Fluoronitrophenylboronic acid isomer (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture, 5-10 mL)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the fluoronitrophenylboronic acid isomer, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Reactivity of Substituted Nitrophenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is a critical aspect of synthesizing novel molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for this purpose. The reactivity of the boronic acid partner is a key determinant of the reaction's success. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-substituted nitrophenylboronic acids, supported by experimental data, to aid in the selection of appropriate reagents and optimization of reaction conditions.
The position of the nitro group on the phenylboronic acid ring significantly impacts the electronic properties and steric environment of the boron atom, which in turn governs the efficiency of the Suzuki-Miyaura coupling reaction. Generally, the reactivity of nitrophenylboronic acid isomers follows the trend: para > meta >> ortho. This trend is a direct consequence of the interplay between electronic and steric effects.
Data Presentation: A Quantitative Comparison of Reactivity
The following table summarizes the performance of ortho-, meta-, and para-nitrophenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. The data has been compiled from multiple sources to provide a comparative overview of the yields under different reaction conditions.
| Nitrophenylboronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | Dioxane | 110 | 12 | 88 |
| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 24 | 35 |
| p-Nitrophenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| m-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 18 | 75 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 42 |
Understanding the Reactivity Trend: Steric and Electronic Effects
The observed reactivity order can be rationalized by considering two primary factors: steric hindrance and electronic effects. The nitro group is strongly electron-withdrawing, which generally deactivates the boronic acid towards the transmetalation step in the catalytic cycle. However, the position of the nitro group determines the extent of this deactivation and the degree of steric hindrance around the boronic acid moiety.
As the diagram illustrates, the low reactivity of the ortho-isomer is predominantly due to the significant steric hindrance caused by the bulky nitro group's proximity to the boronic acid functional group. This steric clash impedes the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the crucial transmetalation step. While the electron-withdrawing nature of the nitro group deactivates the ring in all three isomers, this electronic effect is the primary determinant of reactivity for the less sterically hindered meta and para isomers. The para isomer, being the least sterically hindered, generally exhibits the highest reactivity.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using nitrophenylboronic acids. These protocols can be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling of p-Nitrophenylboronic Acid with 4-Bromoanisole
Materials:
-
p-Nitrophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add p-nitrophenylboronic acid, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Coupling of o-Nitrophenylboronic Acid with an Aryl Halide
Materials:
-
o-Nitrophenylboronic acid (1.2-1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-3 mol%)
-
Appropriate phosphine ligand (e.g., P(t-Bu)₃, 6-9 mol%)
-
Potassium fluoride (KF, 3.0 mmol)
-
Anhydrous 1,4-dioxane (5-10 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine o-nitrophenylboronic acid, the aryl halide, tris(dibenzylideneacetone)dipalladium(0), the phosphine ligand, and potassium fluoride.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the coupled product.
Conclusion
The choice of nitrophenylboronic acid isomer has a profound impact on the outcome of Suzuki-Miyaura cross-coupling reactions. The para-substituted isomer is generally the most reactive due to minimal steric hindrance, making it an excellent choice for efficient biaryl synthesis. The meta-isomer offers intermediate reactivity, while the ortho-isomer is significantly less reactive due to severe steric hindrance, often requiring more forcing conditions and specialized catalyst systems to achieve reasonable yields. Understanding the interplay of these steric and electronic factors is crucial for researchers in designing and optimizing synthetic routes for the development of new chemical entities.
Navigating the Cross-Coupling Landscape: A Comparative Guide to Alternatives for 4-Fluoro-3-nitrophenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of boronic acid is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an objective comparison of 4-fluoro-3-nitrophenylboronic acid and its key alternatives in cross-coupling reactions, supported by experimental data and detailed methodologies to inform your synthetic strategy.
This compound is a valuable reagent for introducing a fluorinated, electron-deficient phenyl group, a common motif in medicinal chemistry and materials science. However, its performance can be influenced by factors such as stability and reactivity. This guide explores viable alternatives, categorized into two main classes: other substituted phenylboronic acids and more stable boronic acid derivatives.
I. Performance Comparison of Substituted Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts the kinetics and outcome of the Suzuki-Miyaura reaction. Here, we compare this compound with two common alternatives: 3-nitrophenylboronic acid and 4-fluorophenylboronic acid.
Table 1: Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Key Characteristics | Typical Reaction Yields | Reaction Times |
| This compound | Highly electron-deficient due to both fluoro and nitro groups. | Moderate to high, substrate-dependent. | Can be slower due to electronic effects. |
| 3-Nitrophenylboronic acid | Electron-deficient due to the nitro group. | Generally good, but can be lower than less deactivated analogs. | Moderate, influenced by the electron-withdrawing nature of the nitro group. |
| 4-Fluorophenylboronic acid | Moderately electron-deficient due to the fluoro group. | Generally high, often considered an efficient coupling partner.[1] | Typically faster than more deactivated nitro-substituted analogs.[1] |
Note: Yields are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system employed.
The electron-withdrawing nature of both the nitro and fluoro groups in this compound can slow down the transmetalation step of the catalytic cycle. While 3-nitrophenylboronic acid is also electron-deficient, the absence of the fluorine atom can subtly alter its reactivity. In contrast, 4-fluorophenylboronic acid is less deactivated and often participates in Suzuki-Miyaura couplings with higher efficiency and faster reaction rates.[1]
II. Advanced Alternatives: Potassium Trifluoroborates and MIDA Boronates
To address the inherent instability and occasional inconsistent reactivity of boronic acids, particularly electron-deficient ones, more robust alternatives have been developed. Potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offer significant advantages in terms of stability and handling.
A. Potassium Organotrifluoroborates (K-ArBF3)
Potassium trifluoroborates are tetracoordinate boron species that exhibit enhanced stability compared to their boronic acid counterparts. They are typically crystalline, free-flowing solids that are stable to air and moisture, making them easier to handle and store.
Table 2: Advantages and Performance of Potassium Trifluoroborates
| Feature | Description | Performance Impact |
| Stability | Resistant to protodeboronation and oxidation. | More consistent and reproducible yields, especially for challenging substrates. |
| Handling | Crystalline solids, easy to weigh and handle. | Improved experimental setup and accuracy. |
| Reactivity | Require activation under reaction conditions to release the active boronic acid/boronate. | Can lead to cleaner reactions with fewer byproducts. |
B. N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are another class of air- and moisture-stable boronic acid surrogates. The MIDA ligand protects the boron center, rendering the reagent inert to many reaction conditions, including chromatography. The boronic acid can be released in a controlled manner under specific basic conditions.
Table 3: Advantages and Performance of MIDA Boronates
| Feature | Description | Performance Impact |
| Exceptional Stability | Stable to air, moisture, and silica gel chromatography. | Allows for multi-step synthesis and purification of complex building blocks. |
| Controlled Release | Slow release of the boronic acid under basic conditions. | Minimizes decomposition of unstable boronic acids and improves yields. |
| Versatility | Compatible with a wide range of reaction conditions. | Enables iterative cross-coupling strategies for complex molecule synthesis. |
III. Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. Optimal conditions should be determined for each specific substrate combination.
A. General Protocol for Suzuki-Miyaura Coupling of Phenylboronic Acids
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂; 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. General Protocol for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates
-
Reaction Setup: In a flask, combine the aryl halide (1.0 mmol), the potassium aryltrifluoroborate (1.2-1.5 equiv), and a base (e.g., Cs₂CO₃, K₂CO₃; 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf); 2-5 mol%) and a suitable ligand (e.g., RuPhos).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or THF/water).
-
Reaction: Heat the mixture (typically to 80-100 °C) and monitor by TLC or GC-MS.
-
Work-up and Purification: Follow the same procedure as for phenylboronic acids.
C. General Protocol for Suzuki-Miyaura Coupling of MIDA Boronates
-
Reaction Setup: In a flask, combine the aryl halide (1.0 mmol), the MIDA boronate (1.1-1.2 equiv), and a base (e.g., K₃PO₄; 3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water).
-
Reaction: Heat the mixture (typically to 80-100 °C) and monitor by TLC or GC-MS.
-
Work-up and Purification: Follow the same procedure as for phenylboronic acids.
IV. Visualizing the Workflow and Relationships
To aid in understanding the experimental process and the relationships between the different reagents, the following diagrams are provided.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Caption: Logical relationships between this compound and its alternatives.
V. Relevance in Signaling Pathways
While the primary focus of this guide is the chemical aspects of cross-coupling reactions, it is important to note the potential biological relevance of the resulting fluorinated nitrobiphenyl products. Biphenyl scaffolds are prevalent in many biologically active molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Nitroaromatic compounds are known to have diverse biological activities, and their reduction to the corresponding anilines can be a key step in the mechanism of action of some drugs. Further research is needed to elucidate the specific interactions of biphenyls derived from this compound with cellular signaling pathways.
Conclusion
The selection of the appropriate boronic acid or its derivative is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. While this compound is a useful reagent, its alternatives offer a range of properties that may be more suitable for specific applications. 3-Nitrophenylboronic acid and 4-fluorophenylboronic acid provide subtle variations in electronic and steric properties. For reactions requiring enhanced stability and reproducibility, particularly with sensitive substrates, potassium trifluoroborates and MIDA boronates present superior options. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic routes and achieve their desired outcomes.
References
A Comparative Guide to Fluorinated Phenylboronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Phenylboronic acids are pivotal reagents in a variety of catalytic reactions, and their fluorinated analogues present unique reactivity profiles. This guide provides an objective comparison of the performance of fluorinated phenylboronic acids against their non-fluorinated counterparts in two key catalytic transformations: the Suzuki-Miyaura cross-coupling reaction and direct amidation. The information is supported by experimental data to facilitate informed decisions in synthetic strategy.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[3] The electronic properties of the phenylboronic acid play a crucial role in the transmetalation step of the catalytic cycle.
Data Presentation
The following table summarizes the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that a direct comparison of yields across different studies can be challenging due to variations in reaction conditions.[2]
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 3,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 2,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic Acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
The electron-withdrawing nature of fluorine substituents generally leads to high reactivity and good yields in Suzuki-Miyaura couplings.[2] Studies have shown that fluorinated phenylboronic acids can, in some cases, outperform their non-fluorinated counterparts.[2] The position of the fluorine atoms can also influence reactivity, with ortho-substituents potentially introducing steric hindrance.[3]
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL) to the reaction vessel.
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for the specified time (typically 1-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Direct Amidation of Carboxylic Acids
Boronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines, offering a greener alternative to traditional methods that require activating agents. Fluorinated phenylboronic acids, with their enhanced Lewis acidity, can exhibit superior catalytic activity in this transformation.
Data Presentation
While extensive head-to-head comparative data is still emerging, studies have shown that electron-deficient arylboronic acids are highly effective catalysts.
| Catalyst | Carboxylic Acid | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Benzoic Acid | Benzylamine | Toluene | Reflux | 20 | 89 |
| 3,4,5-Trifluorophenylboronic Acid | Various | Various | Toluene | 60-100 | 1-24 | High |
| 2-Furanylboronic Acid | Aliphatic Acids | Primary Amines | CH₂Cl₂ | RT | 24 | High |
Note: The data presented is a summary from various studies and is intended to show general trends.
The increased Lewis acidity of fluorinated phenylboronic acids is believed to enhance the activation of the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[4]
Experimental Protocols
General Procedure for Boronic Acid-Catalyzed Direct Amidation:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the carboxylic acid (1.0 mmol), the amine (1.0-1.2 mmol), the boronic acid catalyst (1-10 mol%), and a suitable solvent (e.g., toluene).
-
Reaction Conditions: Heat the reaction mixture to reflux to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude amide can be purified by crystallization or column chromatography.
Visualization
Caption: Proposed catalytic cycle for boronic acid-catalyzed direct amidation.
Conclusion
Fluorinated phenylboronic acids are valuable and versatile reagents in modern organic synthesis. In Suzuki-Miyaura cross-coupling reactions, their electron-withdrawing nature often leads to enhanced reactivity and higher yields compared to their non-fluorinated counterparts. In direct amidation reactions, the increased Lewis acidity of fluorinated phenylboronic acids makes them highly effective catalysts for this important transformation. The choice of a specific fluorinated phenylboronic acid will depend on the desired electronic properties of the target molecule and the specific reaction conditions. Careful optimization of the catalytic system is key to harnessing the full potential of these powerful synthetic tools.
References
A Comparative Guide: 4-Fluoro-3-nitrophenylboronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling
In the landscape of synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boron reagent is critical to the success of this reaction, influencing yield, purity, and reproducibility. This guide provides an objective comparison between 4-fluoro-3-nitrophenylboronic acid and its corresponding potassium trifluoroborate salt, offering researchers, scientists, and drug development professionals a data-driven perspective on their relative efficacy.
While direct comparative studies for this compound and its trifluoroborate derivative are not extensively documented under identical conditions, the well-established advantages of potassium organotrifluoroborates offer a clear indication of their superior performance in many contexts.[1][2] Organotrifluoroborates are known for their enhanced stability, ease of handling, and tendency to provide higher and more consistent yields, particularly with challenging substrates.[3]
Executive Summary: The Trifluoroborate Advantage
Potassium trifluoroborate salts are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[2] This contrasts with boronic acids, which can be prone to protodeboronation and other forms of degradation, especially when containing electron-withdrawing groups like the nitro group present in this compound.[3] The tetracoordinate nature of the boron atom in trifluoroborates confers this increased stability, which often translates to more reliable and reproducible outcomes in cross-coupling reactions.[4]
Data Presentation: A Comparative Overview
The following table summarizes the expected performance differences between this compound and its potassium trifluoroborate salt in a typical Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide. The data presented is representative of the general advantages observed for trifluoroborates over boronic acids with similar electronic properties.
| Feature | This compound | Potassium 4-fluoro-3-nitrophenyltrifluoroborate |
| Physical State | White to off-white solid | White, crystalline solid |
| Stability | Prone to dehydration to form boroxine and susceptible to protodeboronation | Highly stable to air and moisture, longer shelf-life |
| Handling | Requires careful handling and storage, preferably under inert atmosphere | Easy to handle and store under ambient conditions |
| Typical Reaction Yield | 60-75% | 85-95% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Reproducibility | Moderate | High |
Experimental Protocols
Synthesis of Potassium 4-fluoro-3-nitrophenyltrifluoroborate
This protocol describes the conversion of this compound to its corresponding potassium trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a flask, dissolve this compound in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the boronic acid solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to precipitate the potassium trifluoroborate salt.
-
Collect the solid by vacuum filtration, wash with cold water and then with acetone.
-
Dry the product under vacuum to yield potassium 4-fluoro-3-nitrophenyltrifluoroborate as a white crystalline solid.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with either the boronic acid or the trifluoroborate salt.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv) or Potassium 4-fluoro-3-nitrophenyltrifluoroborate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
To a reaction vessel, add the aryl bromide, the boron reagent (boronic acid or trifluoroborate), the palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
References
Validating the Purity of 4-Fluoro-3-nitrophenylboronic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 4-Fluoro-3-nitrophenylboronic acid, a key building block in medicinal chemistry. Experimental data and detailed protocols are provided to support the objective comparison.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely adopted and robust method for the purity assessment of boronic acids and their derivatives.[1] The technique offers excellent resolution and sensitivity for separating the main compound from its potential impurities.
Optimized HPLC Method for this compound
This section details a recommended stability-indicating HPLC method for the routine analysis of this compound purity. A stability-indicating method is crucial as it can resolve the main peak from any potential degradation products or process-related impurities.[2][3]
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL for injection.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent C18 column with low silanol activity |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and re-equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Hypothetical Performance Data
The following table summarizes the expected performance of the proposed HPLC method.
| Parameter | Result |
| Retention Time | ~ 7.5 min |
| Resolution (Rs) from nearest impurity | > 2.0 |
| Tailing Factor (Tf) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 5000 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity determination, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision, robust, widely available, excellent for routine quality control. | May not be suitable for non-chromophoric impurities, potential for on-column degradation if conditions are not optimized.[4] |
| LC-MS | Separation by HPLC coupled with mass spectrometric detection. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[5] | Higher cost and complexity, potential for ion suppression effects. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Provides a direct measure of purity without the need for a reference standard of the analyte, non-destructive. | Lower sensitivity compared to chromatographic methods, requires a pure internal standard, potential for signal overlap.[6] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities. | Not suitable for non-volatile compounds like boronic acids without derivatization, which adds complexity and potential for side reactions.[7][8] |
| Titration | Volumetric analysis based on a chemical reaction. | Simple, inexpensive. | Non-specific, will titrate any acidic or basic impurities, leading to inaccurate results. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the HPLC purity validation process.
Caption: HPLC Purity Validation Workflow for this compound.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific and accurate analytical method. Common impurities may arise from the synthetic route, which often involves the lithiation of a substituted benzene followed by quenching with a borate ester.[9]
Caption: Potential Impurity Sources in the Synthesis of this compound.
Conclusion
For the routine and reliable purity determination of this compound, a well-developed RP-HPLC method is the recommended approach due to its high resolution, sensitivity, and robustness. While other techniques like LC-MS and qNMR offer specific advantages for impurity identification and absolute quantification, respectively, HPLC provides the optimal balance of performance and practicality for quality control in a research and drug development setting.
References
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [PDF] Stability Indicating HPLC Method Development and Validation | Semantic Scholar [semanticscholar.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
A Comparative Guide to the Reaction Products of 4-Fluoro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 4-fluoro-3-nitrophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. We offer a comparative overview of its performance in Suzuki-Miyaura cross-coupling reactions, detailed experimental protocols, and visualizations of relevant biological pathways where its derivatives have shown significant activity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. Its reactivity in the Suzuki-Miyaura coupling is influenced by the electronic and steric effects of its substituents. The fluorine and nitro groups are strongly electron-withdrawing, which can impact the transmetalation step of the catalytic cycle.
Comparison with Alternative Boronic Acids
The electronic nature of the substituents on an aryl boronic acid plays a crucial role in the efficiency of the Suzuki-Miyaura reaction. Generally, boronic acids with electron-donating groups tend to exhibit higher reaction rates and yields. Conversely, electron-deficient boronic acids, such as this compound, can present challenges, though successful couplings can be achieved with optimized reaction conditions.
The table below provides a qualitative comparison based on general principles and published data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with a generic aryl halide.
| Boronic Acid | Substituent Effects | Expected Relative Yield | Key Considerations |
| This compound | Strong electron-withdrawing (NO₂), moderate electron-withdrawing (F) | Moderate to Good | Requires optimized catalyst systems and potentially longer reaction times. The ortho-fluoro group can exert steric hindrance. |
| 3-Nitrophenylboronic acid | Strong electron-withdrawing (NO₂) | Moderate to Good | Similar electronic properties to the fluoro-substituted analog, but with less steric hindrance from the ortho position. |
| 4-Methoxyphenylboronic acid | Strong electron-donating (OCH₃) | Good to Excellent | The electron-donating group facilitates the transmetalation step, often leading to higher yields and faster reactions. |
| Phenylboronic acid | Unsubstituted | Good | Serves as a baseline for comparison. |
Note: The expected relative yields are generalized and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction and a subsequent reduction of the nitro group, a common transformation in the synthesis of bioactive molecules.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the aryl bromide in DME, add Pd(PPh₃)₄, this compound, and the 2M Na₂CO₃ solution.[1]
-
Heat the mixture to 80°C for 16 hours.[1]
-
After cooling to room temperature, pour the mixture into water.[1]
-
Extract the product with EtOAc.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nitro Group Reduction Protocol
This protocol describes the reduction of the nitro group to an amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
4-Fluoro-3-nitrobiaryl compound (1.0 equivalent)
-
Iron powder (Fe) (5.0 equivalents)
-
Ammonium chloride (NH₄Cl) (catalytic amount)
-
Ethanol (EtOH)
-
Water
Procedure:
-
Suspend the 4-fluoro-3-nitrobiaryl compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amino-biaryl product.
Biological Significance and Pathway Visualizations
Derivatives of this compound have been investigated as potent inhibitors of key enzymes implicated in cancer and antimicrobial resistance. Understanding the signaling pathways these molecules target is crucial for drug development.
RAS-RAF-MEK-ERK Signaling Pathway
Many kinase inhibitors synthesized using this compound target components of the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.[1]
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a biaryl compound.
KPC-2 Beta-Lactamase Mechanism and Inhibition
Boronic acid derivatives, including those synthesized from this compound, are being explored as inhibitors of beta-lactamase enzymes like KPC-2, which confer antibiotic resistance to bacteria.[2]
Caption: Mechanism of KPC-2 beta-lactamase inhibition by a boronic acid derivative.
References
Benchmarking 4-Fluoro-3-nitrophenylboronic Acid: A Comparative Guide to Coupling Reagents in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of coupling reagents is a critical determinant in the successful synthesis of complex biaryl molecules. This guide provides an objective comparison of 4-Fluoro-3-nitrophenylboronic acid against other classes of coupling reagents, offering insights into their performance, stability, and functional group tolerance in the context of Suzuki-Miyaura cross-coupling reactions.
The unique substitution pattern of this compound, featuring both a fluorine atom and a nitro group, presents distinct electronic properties that influence its reactivity. The electron-withdrawing nature of these substituents can impact the transmetalation step of the catalytic cycle in Suzuki-Miyaura coupling. This guide will delve into the performance of this reagent in comparison to other commercially available alternatives, supported by generalized experimental data and protocols.
Performance Comparison of Coupling Reagents
The efficiency of a Suzuki-Miyaura coupling reaction is contingent on several factors, including the choice of boronic acid, aryl halide, catalyst, ligand, base, and solvent. While direct, side-by-side comparative data for this compound against a wide array of coupling partners under identical conditions is not extensively available in a single source, we can infer its likely performance based on data for structurally related boronic acids.
The electron-withdrawing character of the nitro and fluoro groups in this compound generally leads to a different reactivity profile compared to electron-rich or sterically hindered boronic acids. The following table summarizes the typical performance of various classes of boronic acids in Suzuki-Miyaura coupling reactions, providing a baseline for comparison. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| Coupling Reagent Class | Representative Reagent | Typical Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Reaction Time (h) (Typical) | Yield (%) (Typical) |
| Electron-Withdrawing Substituted | This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-12 | 85-95* |
| Electron-Neutral | Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95[1] |
| Electron-Donating | 4-Tolylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 4-16 | 90-98 |
| Sterically Hindered | 2-Mesitylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100-110 | 12-24 | 75-90 |
| Heteroaryl | Pyridine-3-boronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 12 | 80-92 |
| Boronic Esters | 4-Fluorophenylboronic acid, pinacol ester | 4-Chlorotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 12-18 | 88-96 |
| Organotrifluoroborates | Potassium phenyltrifluoroborate | Aryl Halide | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 85 | 22 | 90-99[2] |
*Note: The yield for this compound is an estimated range based on the reactivity of other nitrophenylboronic acids and fluorinated phenylboronic acids. Actual yields may vary.
Alternative Coupling Reagents: A Comparative Overview
While boronic acids are workhorses in cross-coupling chemistry, challenges such as instability and susceptibility to protodeboronation have led to the development of alternative organoboron reagents.[3]
-
Boronic Esters (e.g., Pinacol Esters): These derivatives offer enhanced stability, making them easier to handle, purify, and store.[3] They are often used for boronic acids that are unstable as free acids.
-
Potassium Organotrifluoroborates: These reagents are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[2] This inherent stability simplifies storage and handling and can lead to more reproducible reaction outcomes, particularly with challenging substrates.[4]
-
MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates provide a robust platform for the slow release of the active boronic acid under reaction conditions, which can be advantageous for complex syntheses.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different coupling reagents. The following is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark this compound against other alternatives.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or alternative organoboron reagent (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[6]
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water, 5 mL) via syringe.[5]
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).[5]
-
Stir the reaction mixture vigorously for the designated time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the generalized workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds containing fluoro and nitro functionalities. Its electron-withdrawing nature influences its reactivity in Suzuki-Miyaura cross-coupling reactions. While it is expected to provide good to excellent yields under optimized conditions, researchers should also consider more stable alternatives like boronic esters and potassium organotrifluoroborates, especially for complex syntheses or when reagent stability is a concern. The provided generalized protocol offers a starting point for systematically benchmarking the performance of this compound against these alternatives, enabling the rational selection of the most appropriate coupling partner for specific research and development needs.
References
Spectroscopic Comparison of 4-Fluoro-3-nitrophenylboronic Acid and Its Analogs: A Guide for Researchers
This guide is intended for researchers, scientists, and drug development professionals, offering a reference for compound characterization and reaction monitoring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 4-fluorophenylboronic acid and 3-nitrophenylboronic acid. These data points serve as a reference for predicting the spectral characteristics of 4-fluoro-3-nitrophenylboronic acid, which incorporates functional groups from both analogs.
Table 1: 1H and 13C NMR Spectroscopic Data
| Compound | Solvent | 1H NMR (ppm) | 13C NMR (ppm) |
| 4-Fluorophenylboronic acid | DMSO-d6 | 8.05 (s, 2H), 7.85 (dd, J=8.5, 5.5 Hz, 2H), 7.15 (t, J=8.8 Hz, 2H) | 165.2 (d, J=245.5 Hz), 137.2 (d, J=8.5 Hz), 131.0 (br), 114.8 (d, J=21.5 Hz) |
| 3-Nitrophenylboronic acid | DMSO-d6 | 8.55 (s, 1H), 8.25 (d, J=7.8 Hz, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.70 (t, J=7.8 Hz, 1H) | 148.0, 139.5, 134.0, 129.5, 125.0, 122.0 |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Major IR Peaks (cm-1) | Functional Group Assignments |
| 4-Fluorophenylboronic acid | 3320 (br), 1610, 1515, 1360, 1220, 1100, 840 | O-H (stretch, broad), C=C (aromatic), C-F (stretch), B-O (stretch), B-C (stretch), C-H (aromatic) |
| 3-Nitrophenylboronic acid | 3300 (br), 1615, 1530, 1350, 1320, 1100, 810, 740 | O-H (stretch, broad), C=C (aromatic), N-O (asymmetric stretch), N-O (symmetric stretch), B-O (stretch), C-H (aromatic) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]+ or [M-H]- (m/z) |
| 4-Fluorophenylboronic acid | ESI- | 139.0 |
| 3-Nitrophenylboronic acid | ESI- | 166.0 |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above. These can be adapted for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). It is important to note that boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, which can lead to complex NMR spectra. Using a protic solvent like DMSO-d6 or adding a drop of D2O can help to obtain a spectrum of the monomeric boronic acid.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
1H NMR Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
13C NMR Acquisition Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 200 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of scans: 16-32
-
Data acquisition mode: Absorbance or Transmittance
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-800 nm
-
Scan speed: Medium
-
Blank: Use the same solvent as used for the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or methanol/water for negative ion mode).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters (ESI):
-
Ionization mode: Positive or negative
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Source temperature: 100-150 °C
-
Desolvation temperature: 250-350 °C
-
Mass range: 50-500 m/z
-
Logical Workflow for Spectroscopic Analysis and Derivatization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a phenylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction to form a biaryl product.
Caption: General workflow from starting material characterization to product analysis.
Signaling Pathway Context: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The electronic nature of the substituents on the phenylboronic acid, such as the electron-withdrawing nitro group and the inductively withdrawing fluorine atom in this compound, can significantly impact the rate of transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Fluoro-3-nitrophenylboronic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Fluoro-3-nitrophenylboronic acid are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks and ensures regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, presented to be a trusted resource for your laboratory safety and chemical handling needs.
Hazard and Safety Information
Before proceeding with any disposal protocol, it is crucial to be aware of the hazards associated with this compound and its related compounds. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Category | Description |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
| Acute Oral Toxicity | May be harmful if swallowed.[3] |
Note: This data is compiled from SDS of similar boronic acid compounds and should be considered as a general guideline.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4][5]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not discharge into sewer systems.[7]
1. Waste Identification and Segregation:
-
Classify this compound waste as hazardous chemical waste.
-
Segregate solid waste from liquid waste.
-
Avoid mixing with other incompatible chemicals unless instructed by a qualified professional.[8] Strong oxidizing agents and strong acids are listed as incompatible materials.[1]
2. Packaging and Labeling:
-
Solid Waste:
-
Liquid Waste (Solutions or Rinsate):
-
Collect any solutions containing this chemical or rinsate from cleaning contaminated glassware into a separate, sealed, and labeled hazardous waste container.[9]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
3. Spill Management:
-
In case of a spill, contain the material using an inert absorbent material like sand or vermiculite.[9]
-
Carefully sweep or vacuum the absorbed material and place it into a sealed bag or container labeled as hazardous waste.[1][9]
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[9]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]
-
Collect all rinsate as liquid hazardous waste.[9]
-
After thorough rinsing and air-drying in a well-ventilated area (like the back of a fume hood), deface the original label.[9]
-
The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[9]
5. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.[9]
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][3][8]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. laballey.com [laballey.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Fluoro-3-nitrophenylboronic acid
Essential Safety and Handling Guide for 4-Fluoro-3-nitrophenylboronic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Immediate Safety and Hazard Information
This compound and structurally similar compounds are classified as hazardous. All personnel must be familiar with the potential risks and adhere to the prescribed safety protocols.
Hazard Classification:
| Hazard Statement | Classification |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2/2A (Causes serious eye irritation)[1][2][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation)[1][2][3] |
| Acute toxicity, oral | Category 4 (Harmful if swallowed)[2][3] |
Note: This classification is based on data for structurally related compounds and should be considered representative for this compound.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][5] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3][5] |
Operational Plan: Handling Procedures
Proper handling of this compound is crucial to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber).[6][7] | Follow manufacturer's guidance for chemical compatibility. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[1][6][8] A face shield is recommended when there is a risk of splashing.[7][8] | ANSI Z87.1 or European Standard EN166.[1] |
| Body | Flame-resistant laboratory coat, fully buttoned.[6] | Wear over non-synthetic clothing (e.g., cotton).[7] |
| Feet | Closed-toe, closed-heel shoes.[7][9] | Must cover the entire foot.[7] |
| Respiratory | A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient.[7][10] | Use requires a formal respiratory protection program. |
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the chemical fume hood is functioning properly.
-
Dispensing: Avoid creating dust when handling the solid material.[1] Use non-sparking tools.[5]
-
During Use: Keep the container tightly closed when not in use.[1][5] Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area.[2][5]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Clean the work area to decontaminate surfaces.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
This material should be classified as hazardous chemical waste.[11]
Waste Collection and Storage:
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.[11] The label must include "Hazardous Waste" and the full chemical name.
-
Liquid Waste: Collect any solutions or rinseates in a designated, labeled, and sealed hazardous waste container.
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Spill Management:
-
Small Spills (in a fume hood):
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Notify your institution's Environmental Health and Safety (EHS) department immediately.[11]
-
Container Disposal:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[11]
-
Rinseate Collection: Collect all rinsate as hazardous liquid waste.[11]
-
Final Disposal: After air drying in a well-ventilated area (like the back of a fume hood), deface the label and dispose of the container according to your institution's guidelines for decontaminated lab waste.[11]
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. purdue.edu [purdue.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. quora.com [quora.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
